2,6-Dichloro-4-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQDVRYPXXJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263653 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
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Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-99-6 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloro-4-fluorophenyl)boronic acid | |
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Foundational & Exploratory
Foreword: The Strategic Importance of 2,6-Dichloro-4-fluorophenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorophenylboronic Acid
In the landscape of modern drug discovery and materials science, halogenated phenylboronic acids serve as indispensable building blocks. Among these, this compound (CAS: 1451392-99-6) is a particularly valuable synthon.[1] Its sterically hindered and electron-deficient aromatic ring, decorated with three halogen atoms, imparts unique properties to target molecules. The boronic acid moiety is a versatile functional group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] The presence of ortho-dichloro substituents provides steric bulk that can enforce specific conformations in a final molecule, a critical design element in creating potent and selective enzyme inhibitors or materials with tailored physical properties. The para-fluorine atom can enhance metabolic stability and modulate binding affinity through favorable electronic interactions.[3]
This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a successful and reproducible outcome.
Part 1: Strategic Synthesis Pathway Selection
The synthesis of arylboronic acids can be approached through several established methodologies. The two most prominent routes are:
-
Organometallic Intermediates (Grignard/Organolithium): This classic approach involves the formation of a highly reactive aryl Grignard or aryllithium reagent from an aryl halide. This nucleophilic intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate ester.[4] This method is powerful and widely used but requires stringent anhydrous conditions and often cryogenic temperatures to control reactivity and prevent the formation of byproducts from over-addition.[5][6]
-
Palladium-Catalyzed Miyaura Borylation: This more modern technique utilizes a palladium catalyst to couple an aryl halide directly with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7] The Miyaura borylation often offers superior functional group tolerance and milder reaction conditions.[8][9] However, it requires expensive catalysts and ligands and can present challenges in removing the pinacol byproduct.[2]
For the synthesis of this compound, the organolithium pathway starting from 1-bromo-2,6-dichloro-4-fluorobenzene is a robust and cost-effective choice for laboratory-scale synthesis. It provides a high-yielding route, provided that critical reaction parameters, particularly temperature, are strictly controlled. This guide will focus on a detailed protocol for this method.
Part 2: The Core Synthesis Protocol: A Step-by-Step Guide
This protocol details the synthesis via a lithium-halogen exchange followed by borylation and hydrolysis.
Experimental Workflow Overview
The overall process can be visualized as a multi-step sequence, beginning with the activation of the aryl halide and culminating in the isolation of the pure boronic acid.
Caption: High-level workflow for the synthesis of this compound.
Reagents and Materials
Proper preparation and handling of reagents are paramount for success. All glassware must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) prior to use.
| Reagent | CAS Number | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1-Bromo-2,6-dichloro-4-fluorobenzene | 185698-10-8 | 245.85 | 20.0 | 4.92 g | Starting Material |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 22.0 | 8.8 mL (2.5 M) | Lithiating Agent |
| Trimethyl borate | 121-43-7 | 103.91 | 30.0 | 3.3 mL (3.12 g) | Boron Source (Electrophile) |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | - | 150 mL | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | ~50 mL (2 M) | Hydrolysis/Acidification |
| Diethyl Ether | 60-29-7 | 74.12 | - | ~150 mL | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~50 mL | Washing Agent |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | - | ~10 g | Drying Agent |
Detailed Step-by-Step Methodology
1. Reaction Setup and Lithiation:
-
To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-bromo-2,6-dichloro-4-fluorobenzene (4.92 g, 20.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula or syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. The precise control of this temperature is critical.
-
Causality: The reaction is performed at -78 °C to control the highly exothermic lithium-halogen exchange and, more importantly, to prevent the highly reactive aryllithium intermediate from reacting with the solvent or engaging in side reactions.[6]
-
Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete. The formation of the aryllithium species occurs during this time.
2. Borylation (Electrophilic Quench):
-
In a separate, dry flask, prepare a solution of trimethyl borate (3.3 mL, 30.0 mmol) in anhydrous THF (50 mL). Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the freshly prepared aryllithium solution into the cold trimethyl borate solution over 30 minutes.
-
Causality: The aryllithium reagent is added to an excess of the borate ester. This ensures that the nucleophilic aryllithium is immediately consumed by the electrophilic boron atom, minimizing the chance of a second aryllithium molecule adding to the newly formed boronate ester, which would create an undesired borinic acid byproduct.[5]
-
After the transfer is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
3. Workup and Hydrolysis:
-
Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C.
-
Quench the reaction by slowly adding 2 M aqueous hydrochloric acid (~50 mL) until the pH is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Causality: The acidic workup serves a dual purpose: it neutralizes any remaining organolithium reagent and hydrolyzes the intermediate borate ester to the desired boronic acid.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Reaction Mechanism
The core of the synthesis involves a nucleophilic attack by the aryllithium intermediate on the electrophilic boron center of the trimethyl borate.
Caption: Key mechanistic steps in the synthesis of arylboronic acids via organolithium intermediates.
Part 3: Purification and Characterization
The crude product obtained after solvent evaporation is typically an off-white solid and requires purification.
Purification Protocol: Recrystallization
Commercially available arylboronic acids often contain varying amounts of their anhydride trimers, known as boroximes, which can be less reactive in subsequent coupling reactions.[10] Recrystallization from water or an organic solvent mixture is an effective method to obtain the pure monomeric boronic acid.
-
Transfer the crude solid to a flask.
-
Add a minimal amount of a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or recrystallization from hot water).
-
Heat the mixture gently with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
An alternative method involves dissolving the crude acid in a basic aqueous solution, washing with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[11]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the absence of impurities.
-
¹³C NMR: To verify the number and type of carbon atoms in the molecule.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: To compare with literature values as a measure of purity.
Part 4: Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. This procedure involves several hazardous materials.
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. It will ignite spontaneously upon contact with air and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.[6]
-
Halogenated Aromatic Compounds: Generally toxic and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.[12][13]
-
Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no ignition sources nearby. Work in a fume hood.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate thermal gloves to prevent frostbite.
Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves. Have a fire extinguisher rated for chemical fires (Class B) readily accessible.
Part 5: Applications in Drug Development
This compound is not just a laboratory curiosity; it is a key precursor in the synthesis of advanced pharmaceutical agents. Boronic acids themselves have emerged as a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group.[4][14][15] The title compound is particularly useful for introducing the 2,6-dichloro-4-fluorophenyl motif into larger molecules via Suzuki-Miyaura coupling, a reaction that is central to the synthesis of many modern pharmaceuticals.[16][17] For example, this structural unit is found in developmental drugs targeting kinases and other enzymes where the specific halogenation pattern is designed to optimize potency and pharmacokinetic properties.[3]
References
- 1. This compound 97% | CAS: 1451392-99-6 | AChemBlock [achemblock.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archivemarketresearch.com [archivemarketresearch.com]
- 17. Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2,6-Dichloro-4-fluorophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, celebrated for their versatility, stability, and functional group tolerance.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, a foundational process in the synthesis of complex molecules.[2] The strategic incorporation of halogen atoms, particularly fluorine, into these scaffolds has become a cornerstone of contemporary drug design.[3][4] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after.[3]
This guide provides a comprehensive technical overview of this compound, a halogenated arylboronic acid of significant interest. We will delve into its core physicochemical properties, reactivity, stability, and analytical characterization, offering field-proven insights and detailed experimental protocols. This document is designed to serve as a vital resource for researchers leveraging this compound in synthetic chemistry and drug discovery programs.
Molecular and Structural Characteristics
This compound is a white solid organic compound.[5] Its structure is characterized by a phenyl ring substituted with a boronic acid functional group [-B(OH)₂], two chlorine atoms at the ortho positions, and a fluorine atom at the para position relative to the carbon-boron bond. The boron atom is sp²-hybridized, possessing a vacant p-orbital which imparts its Lewis acidic character.[6] The presence of three electron-withdrawing halogen substituents significantly modulates the electronic properties of the aromatic ring and the acidity of the boronic acid moiety.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | (2,6-dichloro-4-fluorophenyl)boronic acid | [5] |
| CAS Number | 1451392-99-6 | [5] |
| Molecular Formula | C₆H₄BCl₂FO₂ | [5] |
| Molecular Weight | 208.81 g/mol | [5] |
| Appearance | White solid | [5] |
| Purity | ≥97% | [5] |
| SMILES | OB(O)C1=C(Cl)C=C(F)C=C1Cl | [5] |
| Storage | Store at 0-8 °C | [5] |
Physicochemical Properties
Physical Properties
The physical properties of boronic acids can be influenced by their tendency to exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly upon heating. This can make the determination of a precise melting point challenging, as the observed value may reflect dehydration or decomposition rather than a true phase transition.[7]
Table 2: Physical Property Data
| Property | Value | Notes |
| Melting Point | Not specified for this isomer. | Melting points of similar isomers like 2-Chloro-4-fluorophenylboronic acid (237 °C)[8] and 4-Fluorophenylboronic acid (262-265 °C)[9] suggest a high melting point is expected. |
| Boiling Point | Not available. | Boronic acids typically decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in most polar organic solvents. | Phenylboronic acid is generally soluble in solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents like hexanes.[6] |
Chemical Properties and Stability
Acidity (pKa): Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[1] They react with Lewis bases, such as the hydroxide ion, to form a tetrahedral boronate species. The pKa value of a boronic acid is a measure of this equilibrium. For phenylboronic acid, the pKa is approximately 8.83.[6] The presence of strong electron-withdrawing groups, such as the two chlorine atoms and one fluorine atom in this compound, is expected to increase the Lewis acidity and thus lower the pKa value compared to the unsubstituted parent compound.[1]
Dehydration and Boroxine Formation: A hallmark of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. This equilibrium is influenced by temperature, concentration, and the presence of water. It is a critical consideration during analysis and storage, as the sample may exist as a mixture of the free acid and the boroxine.
Figure 1: Equilibrium between a boronic acid and its boroxine anhydride.
Oxidative and Metabolic Stability: A significant challenge in the application of boronic acids, especially in biological contexts, is their susceptibility to oxidative deboronation.[10][11] However, the introduction of electron-withdrawing substituents can enhance oxidative stability by diminishing electron density on the boron atom.[11][12] The dichloro and fluoro substituents on the title compound are therefore expected to confer greater resistance to oxidation compared to simpler phenylboronic acids.
Protodeboronation: The cleavage of the carbon-boron bond, known as protodeboronation, can be a competing side reaction, particularly under basic conditions or at elevated temperatures.[13] This is more pronounced in polyfluorinated aryl boronic acids, especially those with an ortho-fluorine group.[13] While this compound lacks ortho-fluorines, the overall electronic nature of the ring influences the stability of the C-B bond.
Spectroscopic and Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would show signals corresponding to the two protons on the phenyl ring. Their chemical shifts and coupling patterns would be influenced by the adjacent chloro and fluoro substituents.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C4 position. ¹⁹F NMR is highly sensitive and provides unambiguous confirmation of fluorine incorporation.
-
¹³C NMR: Signals for the six aromatic carbons would be observed. The carbon attached to boron will have a characteristic broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: This technique is specific for the boron nucleus and would show a single, typically broad, signal characteristic of a trigonal boronic acid. The chemical shift provides direct information about the electronic environment of the boron atom.
Mass Spectrometry (MS): Mass spectrometric analysis is essential for confirming the molecular weight. A key diagnostic feature is the isotopic pattern arising from the presence of boron (¹⁰B at ~20% and ¹¹B at ~80%) and chlorine (³⁵Cl at ~75% and ³⁷Cl at ~25%), which results in a unique and predictable cluster of peaks in the mass spectrum.[7]
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of boronic acids. However, care must be taken to avoid on-column hydrolysis or degradation.[14][15] The use of aprotic solvents for sample preparation and buffered mobile phases can minimize these analytical artifacts.[15] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) offers a high-throughput and sensitive method for quantitative analysis.[14]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a sophisticated building block in organic synthesis.
Suzuki-Miyaura Cross-Coupling: This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a source of the 2,6-dichloro-4-fluorophenyl moiety, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[8] The steric hindrance from the two ortho-chloro groups can influence the reaction kinetics and may require optimized catalytic systems.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. This compound 97% | CAS: 1451392-99-6 | AChemBlock [achemblock.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. pnas.org [pnas.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2,6-Dichloro-4-fluorophenylboronic acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-4-fluorophenylboronic acid (CAS Number: 1451392-99-6), a versatile building block in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Compound Profile: Physicochemical Properties
This compound is a halogenated arylboronic acid that has gained significant interest for its utility in creating complex molecular architectures. The strategic placement of two chlorine atoms flanking the boronic acid moiety and a fluorine atom at the para position significantly influences its reactivity and the properties of the resulting coupled products.
| Property | Value | Source |
| CAS Number | 1451392-99-6 | [1][2] |
| Molecular Formula | C₆H₄BCl₂FO₂ | [1] |
| Molecular Weight | 208.81 g/mol | [1] |
| IUPAC Name | (2,6-dichloro-4-fluorophenyl)boronic acid | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥97% | [1] |
| SMILES | OB(O)C1=C(Cl)C=C(F)C=C1Cl | [1] |
Synthesis and Purification: A Representative Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a trialkyl borate.[3][4] A common and effective method for preparing this compound is through a lithium-halogen exchange followed by boronation.
Synthetic Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of structurally similar arylboronic acids.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,6-dichloro-4-fluorobenzene and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. The lithium-halogen exchange is typically rapid at this temperature.
-
Boronation: After stirring for a designated period (e.g., 1 hour), slowly add trimethyl borate to the reaction mixture. The exotherm should be carefully controlled.
-
Quenching and Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of aqueous hydrochloric acid (HCl). This hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Isolation: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to yield the final product as a crystalline solid.[5]
Analytical Characterization
A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the aromatic protons.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹⁹F NMR: A highly sensitive technique to confirm the presence and environment of the fluorine atom.[6][7]
-
¹¹B NMR: Characterizes the boron center, with the chemical shift indicating the trigonal planar geometry of the boronic acid.[6]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[8] A reversed-phase C18 column with a suitable mobile phase gradient is commonly employed.[7]
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a reaction of immense importance in the synthesis of pharmaceuticals and advanced materials.[9][10][11]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step in the catalytic cycle.[11][12] This can lead to altered reaction kinetics and yields compared to unsubstituted phenylboronic acid.[12][13]
A General Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure that serves as a starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[11][14]
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol) and a degassed solvent system (e.g., toluene/water, dioxane/water).[14][15]
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as "privileged" structures in medicinal chemistry due to their unique chemical properties and diverse biological activities.[4] While specific applications of this compound are emerging, its structural motifs are highly relevant to drug design.
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[11] The dichloro-substitution pattern can provide steric bulk and additional points for molecular interactions. Therefore, this boronic acid serves as a key intermediate for synthesizing novel compounds for various therapeutic areas, including oncology and inflammatory diseases.[9][16]
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity in cross-coupling reactions make it an important tool for the construction of complex organic molecules. Its utility in introducing a uniquely substituted phenyl group is of particular importance in the fields of drug discovery and materials science, where fine-tuning of molecular properties is paramount.
References
- 1. This compound 97% | CAS: 1451392-99-6 | AChemBlock [achemblock.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 9. chemimpex.com [chemimpex.com]
- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Reactivity Profile of 2,6-Dichloro-4-fluorophenylboronic Acid
Abstract: This technical guide provides an in-depth analysis of the reactivity profile of 2,6-dichloro-4-fluorophenylboronic acid, a key building block for researchers in medicinal chemistry and materials science. The document moves beyond simple protocols to explain the causal relationships between the molecule's unique structural features—namely its di-ortho chloro substitution and para-fluoro moiety—and its behavior in chemical transformations. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where steric hindrance presents significant but surmountable challenges. We will dissect the mechanistic hurdles, present optimized reaction systems with field-proven insights, and provide detailed, self-validating experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively utilize this versatile reagent.
Introduction: Structural Features and Strategic Significance
This compound is a synthetic building block of increasing importance, particularly in the synthesis of complex molecular architectures for pharmaceuticals and organic functional materials.[1] Its utility stems from a unique combination of steric and electronic properties conferred by its substitution pattern.
-
Di-ortho Chloro Substituents: The two chlorine atoms flanking the boronic acid moiety create significant steric bulk. This profoundly influences its reactivity, primarily by hindering the approach of coupling partners and catalysts. While often a challenge, this steric shield can also be exploited to achieve selective transformations.
-
Para-Fluoro Substituent: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability of drug candidates.[2]
-
The Boronic Acid Moiety: As a functional group, boronic acids are exceptionally versatile. They are generally stable, non-toxic, and compatible with a wide range of other functional groups, making them ideal intermediates in multi-step syntheses.[3][4] Their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction underscores their importance in modern organic synthesis.[5]
Understanding how these features collectively dictate the molecule's reactivity is paramount for designing successful and efficient synthetic routes.
Synthesis of this compound
The synthesis of sterically hindered arylboronic acids can be challenging. Standard palladium-catalyzed borylation of the corresponding aryl halide using the common reagent bis(pinacolato)diboron often results in low yields due to steric hindrance. A more effective strategy involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This approach circumvents the sterically demanding catalytic cycle.
Below is a representative workflow for the synthesis, adapted from established procedures for structurally similar compounds.[6]
Caption: Workflow for the synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
1-Bromo-2,6-dichloro-4-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., hexanes, chloroform)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1-bromo-2,6-dichloro-4-fluorobenzene and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange over other potential pathways.
-
Borylation: Slowly add trimethyl borate to the reaction mixture. Continue stirring at -78 °C for an additional 30 minutes.
-
Hydrolysis (Quench): Remove the cooling bath and add 1N HCl. Allow the mixture to warm to room temperature with vigorous stirring. This step hydrolyzes the borate ester to the desired boronic acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product as a white solid.[6]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The flagship application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7] This reaction forms a carbon-carbon bond between the arylboronic acid and an organic halide or triflate. However, the di-ortho substitution pattern of our title compound introduces significant mechanistic hurdles that must be overcome with carefully selected reaction conditions.
Mechanistic Hurdles of a Di-ortho-Substituted Arylboronic Acid
The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk of this compound primarily impacts the transmetalation step.
Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.
The boronic acid must be activated by a base to form a more nucleophilic boronate species. This boronate then transfers its aryl group to the palladium center. The two ortho-chloro groups physically impede this transfer, slowing the reaction rate and potentially allowing side reactions, such as protodeboronation (loss of the boronic acid group), to compete.[8]
Optimized Protocols and Key Parameters
To achieve high yields with sterically demanding partners, the catalyst system and conditions must be specifically tailored. Standard catalysts like Pd(PPh₃)₄ are often inefficient.
Key Experimental Choices:
-
Catalyst & Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often required. Ligands like AntPhos have demonstrated excellent reactivity for coupling tetra-ortho-substituted biaryls, as their unique structure facilitates the challenging steps and can suppress side reactions like β-hydride elimination.[9]
-
Base: Strong, non-nucleophilic bases are preferred. Aqueous barium hydroxide (Ba(OH)₂) or anhydrous tripotassium phosphate (K₃PO₄) are often more effective than common bases like sodium or potassium carbonate.[8][10] The choice can prevent hydrolytic deboronation, which is a risk with boronic acids sensitive to aqueous bases.[8]
-
Solvent: Aprotic polar solvents like 1,2-dimethoxyethane (DME) or dimethylformamide (DMF) are commonly used.[8][10] For reactions with aqueous bases, a biphasic system is established.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Arylboronic Acids
| Parameter | Recommended Choice | Rationale | References |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. | [9] |
| Ligand | AntPhos, BI-DIME, or other bulky phosphines | Overcomes steric hindrance, promotes reductive elimination, and minimizes side reactions. | [9] |
| Base | Ba(OH)₂ (aq) or K₃PO₄ (anhydrous) | Effective for hindered couplings; K₃PO₄ is useful for substrates sensitive to water. | [8][10] |
| Solvent | DME, Toluene, or DMF | Provides good solubility for reagents and facilitates the reaction at elevated temperatures. | [8][9][10] |
| Temperature | 70-110 °C | Provides sufficient thermal energy to overcome the activation barrier of the slow transmetalation step. | [9] |
Exemplar Experimental Workflow: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a representative aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reagent Combination: In an oven-dried flask, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., AntPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Add the degassed solvent via syringe. Causality Note: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Establishing an inert atmosphere is critical to prevent catalyst degradation and ensure high activity.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers, extract the aqueous phase, and combine the organic fractions. Dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
Orthogonal Reactivity and Functional Group Compatibility
A significant advantage of palladium-catalyzed cross-coupling is its broad functional group tolerance. The C-Cl and C-F bonds on the this compound are generally stable under Suzuki-Miyaura conditions, which typically do not activate these robust bonds for oxidative addition, especially in the presence of a more reactive coupling partner like an aryl bromide or iodide.[11] This allows the chloro and fluoro groups to be retained in the final product for subsequent modification or to serve their primary role in modulating the molecule's properties.
The boronic acid itself is compatible with a wide array of functionalities, including esters, amides, ketones, nitriles, and nitro groups, which might not be stable with more reactive organometallic reagents like organolithiums or Grignards.
Conclusion
This compound is a powerful but challenging reagent. Its reactivity profile is dominated by the steric hindrance imposed by the di-ortho chloro substituents. Successful application, primarily in Suzuki-Miyaura cross-coupling, is not a matter of using a generic protocol but requires a rational selection of specialized catalysts, ligands, and bases designed to overcome the high activation barrier of the transmetalation step. By understanding the underlying mechanistic principles and employing optimized conditions, researchers can effectively leverage this building block to construct highly substituted, sterically congested biaryl structures that are of high value in drug discovery and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-4-fluorophenylboronic Acid
Prepared by: A Senior Application Scientist
Introduction
2,6-Dichloro-4-fluorophenylboronic acid (C₆H₄BCl₂FO₂) is a halogenated arylboronic acid of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures. The presence of two chlorine atoms and a fluorine atom on the phenyl ring imparts unique electronic and steric properties, which can influence the reactivity of the boronic acid and the biological activity of the resulting compounds. A thorough spectroscopic characterization is paramount for confirming the identity and purity of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations.
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. A multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, is essential for a complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the two equivalent aromatic protons.
-
Chemical Shift (δ): The aromatic protons are located at the 3- and 5-positions. The electron-withdrawing effects of the two ortho chlorine atoms and the para fluorine atom will deshield these protons, shifting their resonance downfield. A chemical shift in the range of 7.0-7.5 ppm is anticipated.
-
Splitting Pattern: The two equivalent protons will couple to the fluorine atom at the 4-position. This will result in a doublet . The magnitude of the through-space coupling constant (⁴JH-F) is typically small, in the range of 2-4 Hz .
-
Integration: The integral of this doublet will correspond to 2H .
-
B(OH)₂ Protons: The two protons of the boronic acid hydroxyl groups are acidic and may exchange with trace amounts of water in the NMR solvent. This often results in a broad singlet, which may appear over a wide chemical shift range, or may not be observed at all.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.
-
C-B (ipso-Carbon): The carbon atom directly attached to the boron atom (C1) is expected to be broad due to the quadrupolar relaxation of the ¹¹B nucleus. Its chemical shift is typically in the range of 125-135 ppm .
-
C-Cl: The two equivalent carbon atoms attached to the chlorine atoms (C2 and C6) will be deshielded and are expected to resonate in the region of 135-145 ppm .
-
C-H: The two equivalent carbon atoms bonded to the aromatic protons (C3 and C5) will show coupling to the fluorine atom. Their chemical shift is predicted to be in the range of 115-125 ppm , appearing as a doublet with a ²JC-F coupling constant of approximately 20-25 Hz .
-
C-F: The carbon atom attached to the fluorine atom (C4) will be significantly influenced by the fluorine's high electronegativity. It is expected to resonate at a downfield chemical shift, typically between 160-170 ppm , and will appear as a doublet with a large one-bond C-F coupling constant (¹JC-F) of 240-260 Hz .
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3]
-
Chemical Shift (δ): A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard used but is anticipated in the typical range for an aryl fluoride.
-
Splitting Pattern: The fluorine signal will be split by the two ortho protons (H3 and H5), resulting in a triplet with a ⁴JF-H coupling constant of 2-4 Hz .
¹¹B NMR Spectroscopy
¹¹B NMR is specific for observing the boron nucleus.
-
Chemical Shift (δ): For a tricoordinate boronic acid, a single, broad resonance is expected in the range of +25 to +35 ppm relative to BF₃·OEt₂.[4] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.0 - 7.5 | Doublet | ⁴JH-F = 2-4 | H3, H5 |
| ¹³C | 125 - 135 | Singlet (broad) | - | C1 |
| ¹³C | 135 - 145 | Singlet | - | C2, C6 |
| ¹³C | 115 - 125 | Doublet | ²JC-F = 20-25 | C3, C5 |
| ¹³C | 160 - 170 | Doublet | ¹JC-F = 240-260 | C4 |
| ¹⁹F | Varies with standard | Triplet | ⁴JF-H = 2-4 | F4 |
| ¹¹B | +25 to +35 | Singlet (broad) | - | B(OH)₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
O-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the O-H bonds in the boronic acid group. The broadness is due to hydrogen bonding.
-
Aromatic C-H Stretching: A sharp peak or peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.
-
Aromatic C=C Stretching: One or more medium to strong bands in the region of 1550-1610 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
-
B-O Stretching: A strong, characteristic band for the B-O stretching vibration is expected in the range of 1330-1380 cm⁻¹ .
-
C-F Stretching: A strong absorption band in the region of 1200-1250 cm⁻¹ is indicative of the C-F stretching vibration.
-
C-Cl Stretching: The C-Cl stretching vibrations are expected to appear as one or more strong bands in the fingerprint region, typically between 700-800 cm⁻¹ .
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3500 | Broad, Strong |
| Aromatic C-H Stretch | > 3000 | Sharp, Medium |
| Aromatic C=C Stretch | 1550 - 1610 | Medium to Strong |
| B-O Stretch | 1330 - 1380 | Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular formula is C₆H₄BCl₂FO₂. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹¹B, ³⁵Cl, ¹⁹F, ¹⁶O). The molecular ion peak will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a cluster of peaks for the molecular ion, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks having a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid group and cleavage of the C-B bond. The presence of the halogen atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling.
-
¹¹B NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width may be necessary.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Spectrum Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system using electrospray ionization (ESI) in both positive and negative ion modes.
Visualization of Spectroscopic Relationships
Caption: Interconnectivity of spectroscopic techniques for the structural elucidation of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with IR spectroscopy and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their scientific endeavors. The predicted data and interpretations serve as a valuable reference for scientists working with this and related halogenated arylboronic acids.
References
A Guide to 2,6-Dichloro-4-fluorophenylboronic Acid for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group, imparts distinct reactivity and conformational properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and applications of this compound, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties and Handling
This compound is typically supplied as a white to off-white solid. The presence of the electron-withdrawing chloro and fluoro substituents influences the acidity of the boronic acid and its reactivity in cross-coupling reactions.
Key Physicochemical Data:
| Property | Value |
| CAS Number | 1451392-99-6 |
| Molecular Formula | C₆H₄BCl₂FO₂ |
| Molecular Weight | 208.81 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% or ≥97% |
| Storage | Store at 0-8 °C for long-term stability |
While specific solubility data in a range of organic solvents is not extensively published, boronic acids generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane, which are commonly used in cross-coupling reactions. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).
Commercial Availability
This compound is commercially available from a variety of chemical suppliers catering to the research and development sector. The typical purities offered are 95% or 97%. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Catalog Number | Purity |
| AChemBlock | N25336 | 97%[1] |
| LGC Standards | - | - |
| Synthonix | D88746 | - |
A related and often utilized derivative is the pinacol ester of this compound (CAS: 2121514-25-6), which can offer enhanced stability and solubility in certain applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
The two ortho-chloro substituents on the phenyl ring of this compound introduce significant steric hindrance. This can present challenges in achieving efficient cross-coupling, often requiring carefully optimized reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. However, this steric bulk is also a key feature that can be exploited to control the conformation of the final product, which is often a critical factor in modulating biological activity.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
References
An In-depth Technical Guide on the Solubility of 2,6-Dichloro-4-fluorophenylboronic Acid in Organic Solvents
Introduction
2,6-Dichloro-4-fluorophenylboronic acid is a key building block in modern organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. An in-depth understanding of its solubility in various organic solvents is a critical prerequisite for successful reaction design, optimization of reaction conditions, product purification, and formulation. The choice of solvent directly influences reaction kinetics, yields, and the ease of downstream processing.
This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the expected solubility trends based on the behavior of analogous arylboronic acids. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain this crucial physicochemical property.
Theoretical Framework for Solubility of Arylboronic Acids
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For arylboronic acids, several key factors come into play:
-
Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, possesses hydroxyl groups that can act as both hydrogen bond donors and acceptors. This facilitates dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, acetone).[1]
-
Polarity: The polarity of both the arylboronic acid and the solvent is a major determinant of solubility. The presence of electronegative halogen atoms (Cl, F) on the phenyl ring of this compound increases its polarity. Generally, polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents ("like dissolves like").
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state structure of the boronic acid together must be overcome by the solute-solvent interactions for dissolution to occur.
-
Formation of Boroxines: A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the boronic acid and its boroxine form can be influenced by the solvent and temperature, complicating solubility measurements.[2] The formation of the less polar boroxine can alter the observed solubility.
The substituents on the phenyl ring significantly impact the physicochemical properties of arylboronic acids, including their solubility.[2] The introduction of an isobutoxy group, for instance, has been shown to generally increase solubility in many organic solvents compared to the parent phenylboronic acid.[2] Conversely, the electron-withdrawing nature of the chlorine and fluorine atoms in this compound will influence its acidity and intermolecular interactions, thereby affecting its solubility profile.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and widely accepted technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2][4] This method involves monitoring the dissolution of a solid in a liquid upon controlled heating to identify the temperature at which a solution of a known composition becomes homogeneous.
Materials and Equipment
-
This compound (or other boronic acid of interest)
-
High-purity organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)[2][3]
-
Jacketed glass vessel
-
Analytical balance (accuracy ± 0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a light source and detector for turbidity measurement
-
Heating/cooling circulator
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) while being vigorously stirred to ensure thermal and compositional homogeneity.[5]
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe that measures the intensity of a light beam passing through the solution.[1][2]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the equilibrium solubility temperature for that specific composition.[1] This point is marked by a sharp increase in light transmittance.[1]
-
Data Collection: Repeat the procedure for a range of different compositions of solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100g of solvent) as a function of temperature.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and the organic solvents being used.[6][7][8][9]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Boronic acids may cause skin and eye irritation.[9]
Visualization of Experimental Workflow
Caption: Workflow for the dynamic method of solubility determination.
Expected Solubility Profile and Solvent Selection
General Trends for Phenylboronic Acids:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | Dipropyl ether, Tetrahydrofuran (THF) | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid.[11] |
| Ketones | Acetone, 3-Pentanone | High | The carbonyl group in ketones is a good hydrogen bond acceptor.[3][11] |
| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Moderate | These solvents are polar enough to interact with the substituted phenyl ring.[3][12] |
| Alcohols | Methanol, Ethanol | Soluble | Protic solvents that can engage in hydrogen bonding with the boronic acid.[4] |
| Apolar Hydrocarbons | Methylcyclohexane, Hexane | Very Low | The significant difference in polarity between the boronic acid and these solvents limits miscibility.[3][11] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor.[4] |
The presence of two chlorine atoms and a fluorine atom on the phenyl ring of this compound increases its polarity and may enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid. However, the steric hindrance from the ortho-chloro substituents might influence crystal packing and, consequently, the solubility.
Application in Suzuki-Miyaura Cross-Coupling
The solubility of the boronic acid, as well as the aryl halide and the palladium catalyst, is paramount for the efficiency of the Suzuki-Miyaura reaction.[4] A solvent system must be chosen that can dissolve all reactants to a sufficient extent to allow for efficient reaction kinetics. Common solvent systems include mixtures of toluene, ethanol, and water, or polar aprotic solvents like THF or dioxane.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its effective use in synthetic chemistry. Although quantitative data for this specific compound is sparse, the principles governing the solubility of arylboronic acids provide a strong framework for rational solvent selection. The dynamic method detailed in this guide offers a robust and reliable protocol for researchers to experimentally determine the solubility in various organic solvents. This empirical data will empower scientists to optimize reaction conditions, enhance purification strategies, and accelerate the development of novel chemical entities in the pharmaceutical and materials science industries.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
safety and handling of 2,6-Dichloro-4-fluorophenylboronic acid
An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-fluorophenylboronic acid
This guide provides comprehensive safety protocols and handling procedures for this compound (CAS No. 1451392-99-6). It is intended for researchers, scientists, and drug development professionals who work with this and structurally similar arylboronic acids. The protocols described herein are designed to ensure laboratory safety through a framework of established best practices and a thorough understanding of the compound's potential hazards.
Introduction: The Utility and Hazards of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds is fundamental to the construction of biaryl structures, which are common motifs in pharmaceuticals and advanced materials. However, their utility is accompanied by specific handling requirements. Arylboronic acids can be irritating to the skin, eyes, and respiratory system, and some have been found to be weakly mutagenic.[1] Furthermore, they are known to readily form stable cyclic anhydrides (boroxines) and other polymeric species, which can alter their physical and toxicological properties.[2] this compound, a halogenated derivative, requires careful management due to these inherent class-specific and compound-specific hazards.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties and associated hazards is the foundation of safe laboratory practice.
GHS Classification and Hazard Statements
While a comprehensive, officially harmonized GHS classification for this compound is not available in all databases, information from suppliers and data for structurally similar compounds provide a strong basis for a precautionary classification.[3][4][5]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (est.) | GHS07 | Warning | H302: Harmful if swallowed[4][6][7] |
| Skin Corrosion / Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[4][7][8][9] |
| Serious Eye Damage / Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation[3][4][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[4][7] |
Classification is based on supplier data and analogous compounds and should be used for laboratory risk assessment.[3]
Physical and Chemical Properties
Understanding the physical state of the compound is critical for anticipating its behavior during handling.
| Property | Value | Source |
| CAS Number | 1451392-99-6 | [3] |
| Molecular Formula | C₆H₄BCl₂FO₂ | [3] |
| Molecular Weight | 208.81 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | Typically ≥97% | [3] |
Stability and Reactivity
-
Stability: The compound is generally stable under recommended storage conditions.[7] However, like many boronic acids, it is hygroscopic and can dehydrate to form a cyclic trimer anhydride known as a boroxine.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or unwanted chemical reactions.[10][11]
-
Hazardous Decomposition Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, oxides of boron, and halogenated compounds like hydrogen fluoride and hydrogen chloride.[7][11][12]
Section 2: Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential to minimize exposure.
Engineering Controls
The primary method for controlling exposure to powdered chemical reagents is through robust engineering solutions.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound powder must be conducted inside a certified chemical fume hood to prevent inhalation of dust particles.[13]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential airborne contaminants.[14]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[13]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[15][16]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is required for splash hazards.[13] | Protects eyes from irritation or serious damage from dust particles and splashes.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[15] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[15][16] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[15][16] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[4] |
Hygiene Measures
-
Avoid all personal contact with the chemical, including inhalation.[13]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday, even if gloves were worn.[13]
-
Do not eat, drink, or smoke in laboratory areas.[17]
-
Remove contaminated clothing immediately and wash it before reuse.[13]
Section 3: Safe Handling and Storage Protocols
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol
-
Preparation: Designate a work area inside a chemical fume hood. Ensure the area is clean and free of clutter. Verify that an appropriate spill kit and waste container are available.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handling the Solid:
-
Post-Handling:
-
Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Properly dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.[10]
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.[11][19]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[11][19] Many suppliers recommend refrigeration (0-8 °C).[3]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air, which can degrade the compound.[11]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][20]
Section 4: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required in case of exposure. Always seek medical attention after providing first aid.[21][22]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[17][22][23]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][23][24]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][17][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][11][17]
Spill Response Protocol
-
Evacuate: Immediately clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Avoid raising dust.[13][14]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][25]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for cleanup are considered hazardous waste.
Section 5: Waste Management and Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Identification: All waste, including the chemical itself, contaminated lab supplies (gloves, weighing paper, pipette tips), and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[10][26] All waste must be disposed of through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[9][10][21]
Workflow Visualization
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for safe handling, storage, and disposal of the title compound.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound 97% | CAS: 1451392-99-6 | AChemBlock [achemblock.com]
- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 18. aksci.com [aksci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. laballey.com [laballey.com]
- 21. aaronchem.com [aaronchem.com]
- 22. fishersci.com [fishersci.com]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. angenechemical.com [angenechemical.com]
- 25. sciencing.com [sciencing.com]
- 26. laballey.com [laballey.com]
The Strategic Application of 2,6-Dichloro-4-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Evolving Role of Boronic Acids in Drug Discovery
The advent of transition-metal-catalyzed cross-coupling reactions has irrevocably transformed the landscape of medicinal chemistry. Among the plethora of reagents that have empowered this revolution, organoboronic acids and their derivatives stand out for their remarkable versatility, stability, and functional group tolerance.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a multitude of clinically successful drugs.[2] Boronic acids are not merely synthetic intermediates; their intrinsic ability to form reversible covalent bonds with biological nucleophiles has led to their emergence as a unique class of pharmacophores, exemplified by the proteasome inhibitor bortezomib.[1][3] This guide focuses on a specific, highly functionalized building block, 2,6-Dichloro-4-fluorophenylboronic acid , and explores its potential applications in the intricate process of drug design and development.
Physicochemical Properties and Synthesis of this compound
The strategic placement of substituents on the phenylboronic acid scaffold profoundly influences its reactivity and the properties of the resulting molecules. In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms modulates the electronic properties of the aromatic ring, which can impact its reactivity in cross-coupling reactions and its interactions with biological targets.
| Property | Value |
| CAS Number | 1451392-99-6 |
| Molecular Formula | C₆H₄BCl₂FO₂ |
| Molecular Weight | 208.81 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO |
The synthesis of this compound can be achieved through several established methods for boronic acid synthesis. A common and effective approach involves the use of a Grignard or organolithium reagent, followed by reaction with a trialkyl borate.
Illustrative Synthetic Protocol:
A plausible synthetic route commences with a dihalogenated benzene derivative, which is selectively metalated and then quenched with a boron electrophile.
Caption: Synthetic pathway to this compound.
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Kinase Inhibitors
The 2,6-disubstituted phenyl motif is a privileged scaffold in numerous kinase inhibitors. The ortho-substituents can enforce a twisted conformation between the phenyl ring and the adjacent moiety, which can be crucial for binding to the ATP-binding pocket of kinases and achieving selectivity. The fluorine atom at the para-position can enhance metabolic stability and modulate binding interactions through hydrogen bonding or dipolar interactions.
A significant application of this compound lies in its use as a key building block for the synthesis of potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to couple this boronic acid with a variety of heterocyclic partners, such as pyrimidines, pyridines, and quinazolines, which are common cores of kinase inhibitors.
Case Study: Synthesis of a Src Kinase Inhibitor Analog
A potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified with significant anti-tumor activity.[6] While the exact synthetic route in the primary literature may vary, a convergent synthesis employing a Suzuki-Miyaura coupling with this compound (or a closely related boronic acid) represents a highly plausible and efficient strategy.
Caption: A plausible synthetic workflow for a Src kinase inhibitor.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, based on established methodologies.[4][7]
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (e.g., 7-bromo-5-methyl-3-aminobenzo[3][4][5]triazine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the heterocyclic halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Structure-Activity Relationship (SAR) Insights
The 2,6-dichloro-4-fluorophenyl moiety can impart several advantageous properties to a drug candidate:
-
Steric Hindrance and Selectivity: The two ortho-chloro substituents can restrict the rotation of the phenyl ring, locking it into a specific conformation that may be optimal for binding to the target protein and enhancing selectivity against other kinases.
-
Enhanced Potency: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronics of the molecule, potentially leading to stronger interactions with the target, such as through halogen bonding or dipole-dipole interactions.
-
Improved Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolism, thereby increasing the half-life of the compound in vivo.
The strategic introduction of the 2,6-dichloro-4-fluorophenyl group allows for a systematic exploration of the SAR. For instance, in the context of the Src kinase inhibitor, variations at the 4-position (fluorine) could be explored to fine-tune the electronic properties and potential for hydrogen bonding.
Challenges and Future Perspectives
While this compound is a valuable building block, its use is not without challenges. The steric hindrance from the two ortho-chloro groups can sometimes lead to sluggish Suzuki-Miyaura coupling reactions, requiring optimization of catalysts, ligands, and reaction conditions. Furthermore, as with many boronic acids, stability can be a concern, and appropriate storage and handling are necessary to prevent degradation.
Looking forward, the demand for highly functionalized and sterically demanding building blocks in drug discovery is expected to grow. The unique conformational constraints and electronic properties imparted by the 2,6-dichloro-4-fluorophenyl moiety make it a compelling scaffold for the design of next-generation kinase inhibitors and other targeted therapeutics. Further exploration of its application in the synthesis of protease inhibitors, G-protein coupled receptor (GPCR) modulators, and other drug classes is a promising avenue for future research.
Conclusion
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its strategic application, primarily through the Suzuki-Miyaura cross-coupling reaction, enables the efficient synthesis of complex molecular architectures with desirable pharmacological properties. The insights into its role in conferring potency, selectivity, and metabolic stability in kinase inhibitors underscore its value in the development of targeted therapies. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the judicious use of such precisely engineered building blocks will undoubtedly play a pivotal role in the discovery of novel and effective medicines.
References
- 1. CN1436769A - Prepn process of 2,6-dichloro-4-trifluoro methylaniline - Google Patents [patents.google.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. US9809610B2 - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,6-Dichloro-4-fluorophenylboronic acid
Introduction: Navigating the Challenges of Sterically Congested Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered by sterically demanding substrates. The use of 2,6-dichloro-4-fluorophenylboronic acid as a coupling partner presents a formidable challenge due to the steric hindrance imposed by the two ortho-chloro substituents. These bulky groups can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and sluggish reaction rates.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies of this challenging transformation, recommend robust catalytic systems, and provide a detailed, step-by-step protocol to achieve high coupling efficiencies.
Mechanistic Considerations: Overcoming the Steric Barrier
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The primary obstacle in the coupling of 2,6-disubstituted boronic acids is the sterically hindered transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
To overcome this steric impediment, the selection of an appropriate palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, or N-heterocyclic carbenes (NHCs) are essential.[6] These ligands promote the formation of a monoligated palladium(0) species, which is less sterically crowded and more reactive towards oxidative addition. Furthermore, their electron-donating nature facilitates the reductive elimination step, regenerating the active catalyst.[6]
The choice of base and solvent is also critical. A suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[4] The solvent system must be capable of dissolving both the organic and inorganic reagents and often benefits from the presence of water to facilitate the formation of the active boronate.[7][8]
Recommended Catalytic Systems and Reaction Conditions
For the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl chlorides, we recommend the use of palladium catalysts equipped with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. Below is a summary of recommended conditions based on literature precedents for similar sterically hindered couplings.[3][6][9]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or an appropriate NHC ligand (e.g., IPr) | Bulky and electron-rich ligands that promote the key steps of the catalytic cycle for hindered substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective in promoting the formation of the active boronate species. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | Biphasic solvent systems that facilitate the dissolution of all reaction components. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy of the reaction with sterically hindered substrates. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl chloride. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
Reagents and Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction vessel.
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to 100 °C using a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualization of the Process
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A simplified workflow for the Suzuki-Miyaura coupling experiment.
Safety and Handling
-
This compound: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Solvents: Toluene and dioxane are flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Potassium phosphate and cesium carbonate are irritants. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use fresh, high-quality catalyst and ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Ineffective base | Ensure the base is anhydrous and of high purity. Consider using a stronger base like CsF. | |
| Protodeboronation | Presence of excess water or protic sources | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas the solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of the sterically demanding this compound is a challenging yet achievable transformation. By understanding the mechanistic hurdles and carefully selecting the appropriate catalytic system and reaction conditions, researchers can successfully synthesize a wide range of valuable biaryl compounds. The use of bulky, electron-rich phosphine or NHC ligands is key to overcoming the steric hindrance and achieving high yields. This application note provides a solid foundation and a practical protocol to enable scientists in their synthetic endeavors.
References
- 1. diva-portal.org [diva-portal.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalyst Selection for 2,6-Dichloro-4-fluorophenylboronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,6-Dichloro-4-fluorophenyl Moiety
The 2,6-dichloro-4-fluorophenyl structural motif is of considerable interest in the fields of medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Boronic acids, in general, are crucial building blocks in modern synthetic chemistry, with several boron-containing compounds approved as drugs.[2][3][4] The specific substitution pattern of 2,6-dichloro-4-fluorophenylboronic acid, however, presents unique challenges in cross-coupling reactions due to steric hindrance and electronic effects. This guide provides a comprehensive overview of catalyst selection and protocol optimization for the successful cross-coupling of this valuable synthetic intermediate.
The Challenge: Overcoming Steric Hindrance and Electronic Deactivation
The primary obstacle in the cross-coupling of this compound is the steric bulk imposed by the two ortho-chloro substituents. This steric hindrance can significantly impede the crucial transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.[5] Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronics of the boronic acid, potentially affecting its reactivity.[6][7] Polyfluorinated phenylboronic acids can also be susceptible to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond.[6][8][9]
Catalyst and Ligand Selection: A Strategic Approach
The success of a cross-coupling reaction with a sterically demanding substrate hinges on the judicious choice of the palladium catalyst and, more importantly, the supporting ligand.[10][11]
Palladium Precursors
While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors.[12] The active Pd(0) species is generated in situ. Modern, well-defined precatalysts, such as Buchwald precatalysts, are often preferred as they can lead to more reliable and efficient catalyst activation.[8][13]
The Critical Role of Ligands
For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the otherwise difficult transmetalation and reductive elimination steps.[14][15]
Table 1: Recommended Ligands for Cross-Coupling of Sterically Hindered Boronic Acids
| Ligand Family | Specific Examples | Key Features & Applications |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-poor/rich substrates.[14][8] They promote fast reaction rates and are often the first choice for challenging couplings. |
| Dicyclohexylphosphino-biphenyls | BrettPhos | Known for its broad applicability in various cross-coupling reactions.[13] |
| Specialized Ligands | AntPhos | Specifically designed for extremely sterically demanding couplings, including those involving di-ortho-substituted aryl halides.[14][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr | Can be effective in promoting cross-coupling at sterically hindered positions.[16] |
The selection of the optimal ligand is often empirical and may require screening. For this compound, ligands from the biaryl phosphine family, such as SPhos or XPhos, are excellent starting points due to their proven efficacy in overcoming steric challenges.[8][17]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is one of the most versatile methods for carbon-carbon bond formation.[18] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of reaction parameters is often necessary for specific substrates.[6]
Materials and Reagents
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.2 M) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
For challenging cross-coupling reactions, systematic optimization of reaction parameters is crucial.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a precatalyst or screen different Pd sources/ligands.- Ensure all reagents and solvents are dry and properly degassed.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. |
| Protodeboronation | - High temperature- Prolonged reaction time- Inappropriate base | - Lower the reaction temperature.[8]- Use a more active catalyst system to shorten the reaction time.- Use a milder base (e.g., K₂CO₃ or KF instead of stronger bases).[19] |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand.- Ensure a strictly inert atmosphere. |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Phosphine ligands are often air-sensitive and may be pyrophoric.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The cross-coupling of this compound, while challenging, can be successfully achieved through the careful selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. Modern biaryl phosphine ligands and their corresponding precatalysts have proven to be particularly effective in overcoming the steric and electronic hurdles presented by this substrate. By following the protocols and optimization strategies outlined in this guide, researchers can effectively incorporate this valuable building block into a wide range of molecules for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 19. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Substituted Biaryls using 2,6-Dichloro-4-fluorophenylboronic Acid
Introduction: The Strategic Value of Sterically Hindered Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and advanced organic materials underscores its importance. The strategic introduction of steric and electronic constraints into the biaryl scaffold can significantly enhance molecular properties, such as metabolic stability, binding affinity, and photophysical characteristics. 2,6-Dichloro-4-fluorophenylboronic acid is a key building block for accessing such highly substituted biaryls. The ortho-dichloro substitution provides significant steric hindrance, forcing a twisted dihedral angle in the resulting biaryl, which can be crucial for creating atropisomers or disrupting planar conjugation. The para-fluoro substituent, a common bioisostere for a hydrogen atom, can enhance binding interactions and improve metabolic stability by blocking potential sites of oxidation.[1] This guide provides a comprehensive overview and a detailed protocol for the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective on a Challenging Transformation
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[2] The reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. However, the coupling of sterically demanding partners, such as 2,6-disubstituted boronic acids, presents unique challenges that necessitate careful optimization of reaction conditions.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting, especially with hindered substrates. It requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
The steric bulk from the two ortho-chloro groups in this compound can significantly impede both the transmetalation and reductive elimination steps. To overcome this, the use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium center and promote the desired bond-forming steps.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with a generic aryl bromide. The use of the pinacol ester is often preferred as it can enhance the stability of the boronic acid and mitigate protodeboronation, a common side reaction.[2]
Materials and Equipment
-
This compound pinacol ester
-
Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | This compound pinacol ester (1.2 equiv) | Pinacol ester enhances stability. A slight excess drives the reaction to completion. |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Bromides offer a good balance of reactivity and stability. |
| Palladium Source | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |
| Ligand | RuPhos (4 mol%) | A bulky, electron-rich ligand essential for coupling sterically hindered substrates. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90-110 °C | Elevated temperature is required to overcome the activation energy of this challenging coupling. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and boronic acid. |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis of substituted biaryls.
Trustworthiness and Troubleshooting
A robust protocol anticipates potential issues. Below are common challenges encountered in sterically hindered Suzuki-Miyaura couplings and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Ineffective base or ligand | - Use a pre-activated catalyst or increase catalyst/ligand loading.- Increase reaction temperature in increments of 10 °C.- Screen alternative bulky ligands (e.g., XPhos) and stronger bases (e.g., K₃PO₄). |
| Protodeboronation | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents.- Use the pinacol ester of the boronic acid.- Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Pd(II) species in the absence of aryl halide | - Ensure the reaction is set up under a strictly inert atmosphere.- Use a Pd(0) source or a reliable precatalyst. |
Conclusion
The synthesis of substituted biaryls using this compound provides a reliable route to sterically encumbered molecules with high potential in drug discovery and materials science. While the steric hindrance presents a synthetic challenge, a carefully optimized protocol employing bulky, electron-rich phosphine ligands and appropriate reaction conditions can lead to excellent yields of the desired products. The guidelines and protocol presented herein offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
Application Notes & Protocols: Advanced Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Boronic Acids
Introduction: The Challenge of Steric Hindrance in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its power to construct C-C bonds with high efficiency and functional group tolerance.[1][2] This reaction is pivotal in creating biaryl and heteroaryl structures, which are common motifs in biologically active molecules. However, as medicinal chemists pursue novel chemical space and more complex molecular architectures, the need to couple sterically hindered substrates, such as those with multiple ortho-substituents, has become increasingly prevalent.[3][4]
Steric congestion around the reaction centers of either the organoboron reagent or the organic halide presents a significant mechanistic hurdle. It can dramatically slow down key steps in the catalytic cycle, primarily the transmetalation and reductive elimination steps, leading to low yields, slow reaction times, and catalyst deactivation.[5] Furthermore, sterically hindered boronic acids are often more susceptible to undesirable side reactions like protodeboronation, where the boronic acid is cleaved by water or base before it can participate in the cross-coupling.[6][7]
To address these challenges, significant advancements in catalyst design have been necessary. This guide provides an in-depth look at the state-of-the-art palladium catalysts and protocols developed specifically to overcome the challenges of sterically demanding Suzuki-Miyaura couplings.
The Evolution of Catalyst Design: Overcoming Steric Barriers
The key to unlocking efficient coupling of hindered substrates lies in the rational design of the ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the reactivity and stability of the catalytic species.
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Contribution
A major breakthrough came with the development of bulky, electron-rich monophosphine ligands, pioneered by Stephen Buchwald and his group.[8][9] These ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), possess large, sterically demanding biaryl backbones.[5][9]
Causality Behind the Design:
-
Promotion of Reductive Elimination: The steric bulk of these ligands forces the organic groups on the palladium center into close proximity, accelerating the final C-C bond-forming reductive elimination step. This is often the rate-limiting step for hindered substrates.
-
Stabilization of the Active Catalyst: The electron-donating nature of these phosphines stabilizes the active Pd(0) species, preventing catalyst decomposition and promoting the initial oxidative addition of the aryl halide.[10]
-
Facilitation of Oxidative Addition: For less reactive aryl chlorides, the electron-rich nature of the ligand is crucial for facilitating the difficult oxidative addition step.[11]
N-Heterocyclic Carbenes (NHCs): A New Class of Powerful Ligands
N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for challenging Suzuki-Miyaura couplings.[12][13][14] They are strong σ-donors, even more so than many phosphine ligands, which imparts high activity to the palladium catalyst.
Causality Behind the Design:
-
Strong σ-Donation: The strong electron donation from the NHC ligand makes the palladium center more electron-rich and thus more reactive towards oxidative addition.[12][13]
-
"Flexible Steric Bulk": The steric environment around the palladium can be finely tuned by modifying the substituents on the NHC ring. This "flexible steric bulk" is crucial for accommodating hindered substrates while maintaining high catalytic activity.[12][13]
Palladacycle Precatalysts: Enhancing Stability and Activity
To further improve catalyst performance, stability, and ease of use, palladacycle precatalysts have been developed. These are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species under the reaction conditions. The Buchwald group has developed several generations (G1, G2, G3, G4) of these precatalysts, with the later generations offering enhanced stability and broader substrate scope.[15][16]
Advantages of Palladacycle Precatalysts:
-
Air and Moisture Stability: Simplifies reaction setup as they can be handled in air.[15]
-
Rapid Generation of Active Species: Ensures a fast initiation of the catalytic cycle, which is critical when using unstable boronic acids prone to protodeboronation.[17]
-
Precise Ligand:Palladium Ratio: Ensures a 1:1 ligand-to-palladium ratio, which is often optimal for catalytic activity.[15]
Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of Sterically Hindered Arylamines Utilizing 2,6-Dichloro-4-fluorophenyl Scaffolds
Introduction: Navigating the Challenges of C-N Bond Formation with Polysubstituted Aryl Halides
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) and the Ullmann condensation, largely obsolete due to their often harsh reaction conditions and limited applicability.[1][6]
It is critical to distinguish the Buchwald-Hartwig amination from the Suzuki-Miyaura coupling. While both are palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination couples an aryl halide with an amine to form a C-N bond, whereas the Suzuki-Miyaura coupling joins an organoboron compound (like a boronic acid) with an organohalide to create a C-C bond.[7][8][9] This application note will focus on the Buchwald-Hartwig C-N coupling involving the sterically demanding 2,6-dichloro-4-fluorophenyl moiety. To achieve this, we will consider the corresponding aryl halide, 1,3-dichloro-2-fluoro-5-R-benzene, as the electrophilic partner, given that arylboronic acids are not substrates for this transformation. The principles and protocols discussed herein are tailored to address the significant steric and electronic challenges posed by such di-ortho-substituted substrates.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle culminates in reductive elimination, which forges the desired C-N bond and regenerates the active Pd(0) catalyst.[10][11][12] The choice of ligand is paramount, as it influences the rates of both the oxidative addition and reductive elimination steps, and can mitigate side reactions like β-hydride elimination.[1][13] For sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are essential for achieving high catalytic turnover and product yields.[14][15][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 1,5-Dichloro-3-fluorobenzene
This protocol provides a general method for the coupling of a sterically hindered aryl chloride with a primary amine. Optimization may be required for specific substrates.
Materials:
-
1,5-Dichloro-3-fluorobenzene
-
Primary amine (e.g., n-hexylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol). Then, add 1,5-dichloro-3-fluorobenzene (1.0 mmol) and n-hexylamine (1.2 mmol). Finally, add anhydrous toluene (5 mL).
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 16-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylated amine.
Data Presentation: Optimized Conditions for Challenging Couplings
The successful amination of sterically hindered aryl chlorides is highly dependent on the judicious selection of the catalyst system and reaction parameters. The following table summarizes a set of optimized conditions derived from seminal literature for such challenging transformations.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and efficient in generating the active Pd(0) species. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination for hindered substrates.[15][17] |
| Base | NaOt-Bu, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling.[18] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred.[12] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of aryl chlorides.[16] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous. Use a glovebox for reaction setup if possible. Increase catalyst loading or screen alternative ligands. |
| Insufficiently strong base | Switch to a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS). | |
| Side Product Formation | Hydrodehalogenation | Use a bulkier ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature may also be beneficial. |
| Homocoupling of the amine | This is rare but can occur at very high temperatures. A lower reaction temperature may be necessary. |
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, particularly for challenging substrates such as the 2,6-dichloro-4-fluorophenyl scaffold. Success with these sterically hindered and electronically deactivated systems hinges on the rational selection of a suitable palladium catalyst system, featuring a bulky and electron-rich phosphine ligand, along with carefully optimized reaction conditions. The protocol and guidelines presented herein provide a robust starting point for researchers and drug development professionals aiming to construct complex C-N bonds with high efficiency and predictability.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2,6-Dichloro-4-fluorophenylboronic Acid in C-C Bond Formation
Introduction: The Unique Utility of a Sterically Hindered Boronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds. These motifs are of paramount importance in medicinal chemistry and materials science.[1][2] 2,6-Dichloro-4-fluorophenylboronic acid is a specialized building block that offers synthetic chemists the ability to introduce a di-ortho-substituted, fluorinated phenyl ring. The steric hindrance imposed by the two chlorine atoms at the ortho positions presents a significant challenge for the Suzuki-Miyaura coupling, necessitating carefully optimized reaction conditions. However, this very feature allows for the synthesis of conformationally restricted biaryl compounds, a desirable attribute in drug design for enhancing selectivity and potency.[3] The presence of the fluorine atom can further modulate the pharmacokinetic properties of the final molecule, such as metabolic stability and binding affinity.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are synthesized from established best practices for sterically hindered substrates and aim to provide a robust starting point for the synthesis of tetra-ortho-substituted biaryls.
Core Principles for Coupling Sterically Hindered Boronic Acids
The primary challenge in coupling di-ortho-substituted boronic acids like this compound is overcoming the steric hindrance that impedes the key steps of the catalytic cycle, namely transmetalation and reductive elimination. Success hinges on the judicious selection of the catalyst system and reaction conditions.
-
Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ are often inefficient for this type of transformation. The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which facilitates the oxidative addition of the aryl halide and accelerates the rate-limiting reductive elimination step.[5] Ligands such as RuPhos, XPhos, and SPhos, in conjunction with a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are highly recommended.[6]
-
Base Selection: The choice of base is critical for the activation of the boronic acid to facilitate transmetalation. For sterically hindered couplings, strong inorganic bases are generally more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. The presence of a small amount of water can be beneficial when using these bases.
-
Solvent System: Aprotic polar solvents are typically employed. A mixture of 1,4-dioxane and water is a common and effective solvent system. Toluene with an aqueous base solution is another viable option. The aqueous component plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is designed as a general starting point for the coupling of this compound with a variety of aryl bromides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Reactant Stoichiometry and Reagents:
| Reagent | Molar Equiv. | Amount for 1 mmol Aryl Bromide |
| Aryl Bromide | 1.0 | 1.0 mmol |
| This compound | 1.2 | 1.2 mmol (250 mg) |
| Pd(OAc)₂ | 0.02 | 0.02 mmol (4.5 mg) |
| RuPhos | 0.04 | 0.04 mmol (18.6 mg) |
| K₃PO₄ | 3.0 | 3.0 mmol (637 mg) |
| 1,4-Dioxane | - | 5 mL |
| Water (degassed) | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its aryl group to the palladium center, displacing the halide. This is often the rate-determining step, especially with sterically hindered substrates.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Safety and Handling
This compound, like other organoboron compounds, should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the dust. A dust mask or respirator may be necessary if handling large quantities.
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[8] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst | - Ensure the palladium precursor and ligand are of high quality. - Increase catalyst loading slightly (e.g., to 3-5 mol%). |
| - Insufficiently active base | - Switch to a stronger base like Cs₂CO₃. | |
| - Reaction temperature too low | - Increase the temperature in 10 °C increments (up to the boiling point of the solvent). | |
| - Poor quality boronic acid | - Use freshly opened or properly stored boronic acid. Consider converting it to the more stable pinacol ester. | |
| Protodeboronation | - Presence of excess water or acid | - Use anhydrous solvents if possible, though some water is often necessary for the base. - Ensure the reaction is not acidic. |
| - Prolonged reaction time at high temp | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is performed under a strict inert atmosphere. Degas solvents thoroughly. |
| - High catalyst loading | - Reduce the catalyst loading to the recommended level. |
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of sterically hindered, fluorinated biaryls. The key to its successful application in Suzuki-Miyaura cross-coupling lies in the selection of a highly active catalyst system, typically composed of a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong inorganic base. The protocols and guidelines presented in these notes provide a solid foundation for researchers to incorporate this unique reagent into their synthetic strategies, enabling the creation of novel molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Selection of Bases for Suzuki-Miyaura Coupling of 2,6-Dichloro-4-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex biaryl scaffolds found in pharmaceuticals and advanced materials. The choice of base is a critical parameter that dictates the efficiency and success of the catalytic cycle, particularly when employing challenging substrates. This guide provides an in-depth analysis and practical protocols for the selection of an optimal base for the Suzuki-Miyaura coupling of 2,6-Dichloro-4-fluorophenylboronic acid. This substrate presents a dual challenge: significant steric hindrance from the two ortho-chloro substituents and decreased nucleophilicity due to the electron-withdrawing nature of the halogen atoms. This document elucidates the mechanistic considerations behind base selection and offers field-proven strategies to overcome these obstacles, ensuring high-yield synthesis of the desired biaryl products.
Introduction: The Multifaceted Role of the Base in the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[1] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is a crucial component, primarily active in the transmetalation step, which is often the rate-determining step of the cycle.[2]
There are two predominant mechanistic pathways proposed for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily transfers its organic group to the palladium(II) complex.[2]
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to generate a palladium(II)-hydroxide or -alkoxide species. This complex is more electrophilic and reacts with the neutral boronic acid.[2]
The operative pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.
The Challenge of this compound
The unique structure of this compound introduces specific challenges that must be addressed through careful selection of the reaction conditions, especially the base.
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid group create significant steric bulk. This hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the crucial transmetalation step. For sterically demanding substrates, the choice of base becomes critical to facilitate this transfer.[3]
-
Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing, which decreases the electron density of the aromatic ring. This reduces the nucleophilicity of the aryl group, making its transfer from boron to palladium less favorable. Furthermore, electron-deficient arylboronic acids are more susceptible to a key side reaction: protodeboronation, where the carbon-boron bond is cleaved by reaction with water or other protic species, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[4]
The ideal base for this substrate must be capable of promoting the transmetalation of a sterically hindered and electronically deactivated boronic acid while minimizing the extent of protodeboronation.
Comparative Analysis of Bases for Hindered and Electron-Deficient Substrates
A range of inorganic bases are commonly employed in Suzuki-Miyaura couplings. Their effectiveness with a challenging substrate like this compound is dictated by their basicity, solubility, and the nature of the cation.
| Base | Typical Conditions | Advantages | Disadvantages | Suitability for this compound |
| Potassium Carbonate (K₂CO₃) | Toluene/H₂O, Dioxane/H₂O | Cost-effective, widely used. | Moderate basicity may not be sufficient for highly hindered substrates. | May be effective, but stronger bases are likely to provide better yields. |
| Cesium Carbonate (Cs₂CO₃) | Toluene/H₂O, Dioxane/H₂O | Higher solubility in organic solvents, "Cesium effect" can accelerate reactions.[5] | More expensive than potassium or sodium carbonates. | Good to Excellent. Often a superior choice for challenging couplings due to enhanced reactivity. |
| Potassium Phosphate (K₃PO₄) | Toluene/H₂O, Dioxane/H₂O, t-BuOH/H₂O | Stronger, non-nucleophilic base. Often highly effective for hindered and electron-deficient substrates.[6] | Can be hygroscopic. | Excellent. Frequently the base of choice for difficult Suzuki couplings, including those with heteroaryl chlorides and other challenging partners.[7] |
| Potassium tert-butoxide (KOtBu) | Anhydrous THF, Dioxane | Very strong base, can be effective when weaker bases fail. | Can promote side reactions, requires anhydrous conditions. | Potentially Useful. A good option for particularly stubborn couplings, but should be used judiciously due to its high reactivity. |
| Potassium Fluoride (KF) | Anhydrous THF, Dioxane | Fluoride ions can activate boronic acids through the formation of a fluoroborate species.[8] | Can be less effective than stronger bases for hindered systems. | Moderate. The unique activation mechanism may be beneficial, but its weaker basicity might be a limiting factor. |
Recommended Protocols and Methodologies
Based on literature precedents for sterically hindered and electron-deficient substrates, stronger inorganic bases are recommended for the Suzuki-Miyaura coupling of this compound. The following protocols provide a robust starting point for reaction optimization.
Protocol 1: High-Yield Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended as the primary approach due to the demonstrated efficacy of K₃PO₄ in couplings of challenging substrates, including polychlorinated aromatics.[6] The presence of water is often beneficial for the activity of phosphate bases.[9]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst like XPhos Pd G3, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Anhydrous sodium or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst/ligand system.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cesium Carbonate for Enhanced Reactivity
Cesium carbonate is an excellent alternative to potassium phosphate and may offer improved yields or reaction rates due to its higher solubility and the "cesium effect".[5]
Materials:
-
As listed in Protocol 1, with Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv) replacing K₃PO₄.
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with this compound
Caption: Key challenges in the Suzuki coupling of the target boronic acid.
Base Selection Workflow
Caption: A logical workflow for selecting and optimizing the base.
Troubleshooting and Further Considerations
-
Ligand Choice: While this guide focuses on the base, the choice of phosphine ligand is equally critical. For sterically hindered substrates, bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.
-
Solvent System: The choice of solvent can influence the solubility of the base and other reagents, thereby affecting the reaction rate. Aprotic polar solvents like 1,4-dioxane, THF, or DME, often in combination with water, are generally effective.
-
Temperature: Due to the challenging nature of the substrate, elevated temperatures (80-120 °C) are typically required to achieve a reasonable reaction rate.
-
Protodeboronation: If significant protodeboronation is observed, consider using the corresponding boronate ester (e.g., pinacol ester) of the boronic acid, which can be more stable under basic conditions. Alternatively, anhydrous conditions with a base like potassium fluoride may mitigate this side reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the base. The inherent steric and electronic challenges of this substrate necessitate the use of stronger, non-nucleophilic bases to overcome the high activation barrier for transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are presented as the most promising candidates, with detailed protocols provided as a starting point for optimization. By understanding the mechanistic role of the base and adopting a systematic approach to reaction development, researchers can effectively synthesize challenging biaryl structures with high efficiency and yield.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Guide to the Scale-Up Synthesis of 2,6-Dichloro-4-fluorophenylboronic Acid for Pharmaceutical Development
Abstract
2,6-Dichloro-4-fluorophenylboronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The presence of ortho-dichloro substituents provides significant steric hindrance, influencing reaction selectivity, while the para-fluoro group is a well-established bioisostere for hydrogen, capable of modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity[1]. This document provides an in-depth guide for the multi-kilogram scale-up synthesis of this key intermediate, focusing on practical process chemistry, safety considerations, and robust analytical controls tailored for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
Arylboronic acids are indispensable tools in the synthesis of biaryl compounds, a common motif in many approved drugs[2]. This compound, in particular, offers a unique combination of steric and electronic properties. Its sterically demanding nature around the boron center can be exploited to achieve selective couplings and control molecular conformation. The fluorine atom is a crucial feature in drug design, often enhancing metabolic stability and bioavailability without significantly altering molecular size[1]. Consequently, a reliable and scalable synthesis of this intermediate is a critical requirement for advancing drug discovery programs that utilize this structural motif.
Strategic Selection of a Scale-Up Synthetic Route
Several methods exist for the synthesis of arylboronic acids; however, not all are amenable to large-scale industrial production where cost, safety, and efficiency are paramount[3]. The choice of synthetic strategy is a critical decision point that balances raw material cost, process safety, and scalability.
-
Grignard Reaction Route: This classic method involves the formation of an aryl-magnesium halide (Grignard reagent) from an aryl halide, followed by quenching with a borate ester[4][5][6]. It is often the most cost-effective route for simple aryl halides. For the target molecule, the starting material would be 1,3-dichloro-5-fluorobenzene.
-
Organolithium Route (Lithiation-Borylation): This route uses a highly reactive organolithium intermediate, typically generated via lithium-halogen exchange or direct deprotonation, which then reacts with a borate ester[7]. While powerful, this method requires cryogenic temperatures (-78 °C) and the use of pyrophoric reagents like n-butyllithium, posing significant scale-up challenges.
-
Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[8]. It offers excellent functional group tolerance but is often more expensive due to the cost of the palladium catalyst and the diboron reagent.
For the synthesis of this compound, the Grignard reaction route presents the most balanced profile for industrial scale-up due to its economic advantages and well-established process safety protocols[9]. The following sections provide a detailed protocol based on this strategy.
Detailed Scale-Up Protocol: Grignard Route
This protocol is designed for a target scale of ~1.5 kg of the final product. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) in appropriate glass-lined or stainless steel reactors.
Materials and Equipment
| Reagent/Material | CAS No. | Grade | Quantity | Molar Eq. |
| Magnesium Turnings | 7439-95-4 | Reagent | 243 g | 1.2 |
| 1,3-Dichloro-5-fluorobenzene | 2273-00-9 | >99% | 1.38 kg | 1.0 |
| Iodine | 7553-56-2 | ACS | ~1 g (catalytic) | - |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | <50 ppm H₂O | 10 L | - |
| Triisopropyl borate | 5419-55-6 | >98% | 1.74 kg | 1.1 |
| Hydrochloric Acid, 37% | 7647-01-0 | Technical | 2.5 L | - |
| Ethyl Acetate | 141-78-6 | Technical | 15 L | - |
| Hexane | 110-54-3 | Technical | 10 L | - |
| Equipment | ||||
| 50 L Glass-Lined Reactor | with overhead stirrer, reflux condenser, temperature probe, and N₂ inlet | |||
| 20 L Addition Funnel | jacketed for cooling | |||
| Cryogenic Chiller | capable of reaching -70 °C | |||
| Nutsche Filter/Dryer | or equivalent filtration and drying setup |
Step-by-Step Synthesis Protocol
Part A: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 50 L reactor is meticulously cleaned, dried, and purged with nitrogen for at least 2 hours.
-
Charging Reagents: Charge the reactor with magnesium turnings (243 g).
-
Initiation: Add approximately 2 L of anhydrous THF and a single crystal of iodine. Begin stirring and gently heat the mixture to 40-50 °C. The disappearance of the iodine color is an initial sign of activation.
-
Controlled Addition: Prepare a solution of 1,3-dichloro-5-fluorobenzene (1.38 kg) in anhydrous THF (5 L). Add approximately 100 mL of this solution to the reactor. A noticeable exotherm (temperature rise) and/or onset of reflux should be observed, indicating the reaction has initiated. This is a critical control point; if no initiation is observed, do not continue the addition[9][10].
-
Feed and Reflux: Once initiation is confirmed, add the remaining aryl halide solution dropwise over 2-3 hours, maintaining a gentle reflux (~65 °C). The exothermicity of the reaction should sustain the reflux; external heating may need to be adjusted or removed.
-
Completion: After the addition is complete, maintain the mixture at reflux for an additional 2-3 hours to ensure full conversion. The reaction mixture should appear as a dark grey to brown solution.
Part B: Borylation and Work-up
-
Cryogenic Cooling: Cool the reactor containing the freshly prepared Grignard reagent to between -60 °C and -70 °C using the cryogenic chiller.
-
Borate Addition: Prepare a solution of triisopropyl borate (1.74 kg) in anhydrous THF (3 L) and cool it to below 0 °C in the jacketed addition funnel. Add this solution slowly to the Grignard reagent over 1.5-2 hours, ensuring the internal temperature does not rise above -50 °C. A thick slurry will form.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Hydrolysis (Quench): Cool the reactor to 0-5 °C using an ice bath. Slowly and carefully add 10 L of 2M hydrochloric acid. This is a highly exothermic step that will generate hydrogen gas. Ensure adequate ventilation and temperature control. Stir for 1 hour after the addition is complete.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Add ethyl acetate (5 L) to the reactor, stir for 20 minutes, and separate the aqueous layer again. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (5 L) to remove residual water and salts.
Part C: Purification and Isolation
-
Solvent Swap: Concentrate the organic layer under reduced pressure to remove most of the THF and ethyl acetate, replacing it with toluene (~5 L) via azeotropic distillation. This step helps remove water and prepares the material for crystallization.
-
Crystallization: Cool the toluene slurry to 0-5 °C and add hexane (~10 L) slowly as an anti-solvent to induce crystallization. Stir the resulting thick slurry at 0-5 °C for at least 4 hours.
-
Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold hexane (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 1.5 - 1.7 kg (71-81%) of a white to off-white solid.
Process Safety and Hazard Management
Scaling up the synthesis of arylboronic acids via the Grignard route introduces significant safety challenges that must be proactively managed[11][12].
-
Grignard Initiation: This is the most critical safety step. A delayed initiation can lead to an accumulation of unreacted aryl halide, followed by a sudden, highly exothermic, and uncontrollable reaction (runaway)[9][10].
-
Mitigation: Use a small amount of initiator (I₂ or 1,2-dibromoethane). Confirm initiation via a small, sustained exotherm before beginning the main feed. Always have an emergency cooling system and a quench plan in place.
-
-
Exothermic Reactions: Both the Grignard formation and the acidic work-up are highly exothermic.
-
Mitigation: Employ a semi-batch process where reagents are added slowly and controllably. Ensure the reactor's heat removal capacity is sufficient for the scale of the reaction. Monitor the internal temperature continuously.
-
-
Flammable Solvents: THF and hexane are highly flammable.
-
Mitigation: Use intrinsically safe equipment in a well-ventilated area. Ground all equipment to prevent static discharge. Operate under an inert atmosphere to avoid the formation of explosive peroxides in THF and to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
-
Cryogenic Operations: Handling large volumes at -70 °C requires specialized equipment and procedures to prevent cold burns and material embrittlement.
Analytical Quality Control for Final Product Release
To ensure the final product is suitable for use in GMP (Good Manufacturing Practice) environments for drug development, a stringent set of analytical tests must be performed.
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Confirms basic product quality and absence of gross contamination. |
| Identity | ¹H NMR, ¹⁹F NMR | Conforms to reference standard | Confirms the chemical structure of the target molecule. |
| Purity | HPLC (e.g., C18, UV 220 nm) | ≥ 98.0% | Quantifies the main component and detects organic impurities. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent reactions like Suzuki couplings. |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, Hexane ≤ 290 ppm | Ensures solvents are below ICH (International Council for Harmonisation) guideline limits. |
| Melting Point | Capillary Method | Conforms to range (e.g., 185-195 °C) | A sharp melting range is indicative of high purity. |
Alternative Purification Strategy: Diethanolamine Adduct Formation
For batches with persistent impurities that are difficult to remove by crystallization, forming a diethanolamine adduct is a highly effective and scalable purification technique[13].
-
Adduct Formation: Dissolve the crude boronic acid in a hot solvent mixture (e.g., toluene/ethyl acetate).
-
Precipitation: Add diethanolamine (1.0 eq). The boronic acid-diethanolamine adduct is often a highly crystalline solid that will precipitate upon cooling.
-
Isolation: Filter the crystalline adduct and wash with a non-polar solvent like hexane.
-
Liberation: To recover the purified boronic acid, the adduct is slurried in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 2M HCl). The adduct hydrolyzes, releasing the pure boronic acid into the organic layer.
-
Final Steps: The organic layer is then washed, dried, and concentrated to yield the highly purified product.
Conclusion
The scale-up synthesis of this compound is a robust process achievable through the well-established Grignard reaction pathway. Success at an industrial scale hinges on a deep understanding of the reaction mechanism, meticulous control over critical process parameters—especially during the exothermic initiation and quench steps—and a proactive approach to safety management. The protocols and insights provided herein offer a comprehensive framework for chemists and engineers to safely and efficiently produce this valuable building block, thereby accelerating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.org [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2,6-Dichloro-4-fluorophenylboronic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,6-dichloro-4-fluorophenylboronic acid . Due to the di-ortho substitution, this reagent presents unique challenges that often lead to low yields or reaction failure with standard protocols. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound failed or gave a negligible yield. What are the most common initial points of failure?
A1: When a typically robust reaction like the Suzuki coupling fails, it's crucial to first verify the fundamentals before moving to complex optimization. The steric bulk from the two ortho-chloro groups on the boronic acid slows down the key steps of the catalytic cycle, making the reaction highly sensitive to otherwise minor issues.
Initial Troubleshooting Checklist:
-
Catalyst Activity: Ensure your palladium source is active. Palladium(0) sources like Pd(PPh₃)₄ can degrade with improper storage. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species.
-
Reagent Quality: Verify the purity of your boronic acid and aryl halide. Pay special attention to the boronic acid, which can degrade over time.
-
Inert Atmosphere: The presence of oxygen is a primary cause of reaction failure. It can oxidize the Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of the boronic acid.[1] Ensure all solvents and the reaction vessel have been rigorously degassed (e.g., via multiple vacuum/inert gas cycles or sparging with argon/nitrogen for 20-30 minutes) and the reaction is maintained under a positive pressure of an inert gas.
-
Solvent Purity: Use anhydrous solvents. While some Suzuki protocols benefit from a small amount of water, starting with dry, degassed solvents provides a controlled baseline for troubleshooting.[2]
Q2: I've confirmed my basic setup is correct, but the yield is still below 20%. How do I address the severe steric hindrance of this substrate?
A2: This is the central challenge. The steric crowding from the 2,6-dichloro substitution primarily impedes two rate-limiting steps: transmetalation (transfer of the aryl group from boron to palladium) and reductive elimination (formation of the C-C bond from the palladium complex).[3][4] Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[5]
The solution is to use a catalyst system specifically designed to overcome this steric barrier.
-
The Ligand is Critical: The single most impactful change you can make is to switch to a bulky, electron-rich monophosphine ligand. These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) intermediate, which is necessary for the oxidative addition step and helps accelerate the difficult reductive elimination step.[2][5]
-
Recommended Ligands: The most successful ligands for hindered substrates are the biaryl phosphines (Buchwald-type ligands) .[3][6] Excellent starting choices include SPhos , XPhos , and RuPhos .[2][3][7] For extremely challenging couplings aiming for tetra-ortho-substituted products, more specialized ligands may be required.[8][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands known for their strong σ-donor properties and steric bulk, which can provide high activity and stability for coupling hindered substrates.[3][10]
-
-
Re-evaluate the Base and Solvent: The base activates the boronic acid, forming a boronate species that is primed for transmetalation. For hindered substrates, this step is sluggish, and the choice of base and solvent is crucial.
-
Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is a widely used and reliable choice.[2] If that fails, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, especially if your coupling partner is a less reactive aryl chloride.[10]
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. 1,4-Dioxane and Toluene are excellent starting points.[5][10] If higher temperatures are needed to overcome the activation energy, a higher-boiling solvent like xylenes can be used.[5]
-
The logical workflow for troubleshooting a low-yielding reaction is outlined in the diagram below.
Q3: I see a significant amount of 2,4-dichloro-1-fluorobenzene in my crude reaction mixture. What is this side product and how can I prevent it?
A3: You are observing the product of protodeboronation . This is a common and often problematic side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your starting material.[11] This reaction is highly dependent on the substrate and reaction conditions, particularly pH and the presence of water.[11][12]
Strategies to Minimize Protodeboronation:
-
Run the Reaction Under Anhydrous Conditions: While some Suzuki reactions tolerate or even benefit from water, it can facilitate protodeboronation. Using anhydrous solvents and reagents can suppress this pathway.
-
Choose Your Base Carefully: Protodeboronation can be accelerated under strongly basic conditions.[13] While a base is necessary, using a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a better choice than stronger bases like hydroxides.
-
Accelerate the Productive Coupling: The best way to beat an undesired side reaction is to make the desired reaction faster. By using a highly active catalyst system (i.e., a bulky, electron-rich ligand) that promotes rapid transmetalation and reductive elimination, you can ensure the boronic acid is consumed in the productive Suzuki cycle before it has a chance to decompose.[14][15]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the free acids.[16] If possible, using the pinacol ester of this compound could significantly improve your results.
Q4: What is the underlying mechanism, and where exactly does the steric hindrance cause a problem?
A4: The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The steric hindrance from the di-ortho chloro substituents on your boronic acid creates bottlenecks at specific points in this cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X). Bulky ligands facilitate this step.
-
Transmetalation: The aryl group from the activated boronic acid (R²) is transferred to the palladium center. This is a major bottleneck. The two ortho-chloro groups on your boronic acid physically block its approach to the palladium complex, slowing this step dramatically.[3]
-
Reductive Elimination: The two aryl groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Steric repulsion between the ortho-substituents on both coupling partners can also hinder this final, product-forming step.[4]
Using bulky, electron-donating ligands helps by creating a more reactive, less coordinated palladium center and stabilizing the transition states of these difficult steps.[8]
Recommended Starting Conditions & Protocols
This section provides tables of recommended components and a detailed experimental protocol as a robust starting point for your optimizations.
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Palladium Precursor | Recommended Ligand | Ligand:Pd Ratio | Typical Catalyst Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 2:1 to 4:1 | 1 - 2 mol% | A very common and effective combination for hindered substrates.[7][17] |
| Pd(OAc)₂ | XPhos | 2:1 to 4:1 | 1 - 2 mol% | XPhos is often excellent for less reactive aryl chlorides.[7] |
| XPhos Pd G2/G3 | (Precatalyst) | 1:1 (internal) | 1 - 2 mol% | Precatalysts are often more air-stable and ensure the correct L:Pd ratio. |
| SPhos Pd G2/G3 | (Precatalyst) | 1:1 (internal) | 1 - 2 mol% | Excellent for general-purpose hindered couplings.[18] |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ (potassium phosphate) | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | A highly reliable, general-purpose system for hindered couplings.[2][3] |
| Cs₂CO₃ (cesium carbonate) | Toluene or Dioxane | 80 - 110 | A strong inorganic base that is often effective. |
| K₂CO₃ (potassium carbonate) | Toluene or Dioxane / H₂O | 80 - 110 | A weaker base, may require higher temperatures or longer reaction times. |
| t-BuOK (potassium tert-butoxide) | 1,4-Dioxane or 2-MeTHF | Room Temp - 80 | A very strong base, useful for challenging substrates but may increase side reactions.[10] |
Experimental Protocol: General Procedure for Suzuki Coupling
This is a starting point protocol and may require optimization for your specific aryl halide partner.[1]
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, to make a 0.1 - 0.5 M solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.5 equiv), the palladium precatalyst (e.g., 1 mol% Pd₂(dba)₃), and the ligand (e.g., 2 mol% SPhos).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe to the flask. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Protodeboronation of 2,6-Dichloro-4-fluorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with 2,6-Dichloro-4-fluorophenylboronic acid. This valuable building block presents a significant challenge due to its high susceptibility to protodeboronation, an undesired side reaction that cleaves the crucial carbon-boron bond, leading to low yields and difficult purifications.[1]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome this common obstacle and achieve successful coupling outcomes.
Part 1: Foundational FAQs
This section addresses the fundamental principles behind the protodeboronation of your specific substrate.
Q1: What is protodeboronation and why is it a problem in my reaction?
A: Protodeboronation is a chemical reaction that breaks the carbon-boron (C-B) bond of a boronic acid and replaces it with a carbon-hydrogen (C-H) bond.[2] In the context of your Suzuki-Miyaura coupling, this means your this compound is consumed and converted into 1,3-dichloro-5-fluorobenzene, an inert byproduct that cannot participate in the desired cross-coupling.
This side reaction is a primary cause of low yields, as it depletes one of the key starting materials.[1] It also complicates purification, as the resulting byproduct often has similar chromatographic properties to the starting materials or the desired product.
Q2: Why is this compound so susceptible to this side reaction?
A: The high reactivity of this compound towards protodeboronation is due to a combination of electronic and steric factors:
-
Electron-Deficient Ring: The phenyl ring is substituted with three electron-withdrawing groups (two chlorines and one fluorine). This makes the carbon atom attached to the boron group highly electrophilic and susceptible to protonolysis.[3][4]
-
Di-ortho Substitution: The two chlorine atoms at the ortho positions create significant steric hindrance around the boronic acid moiety.[5] While this steric bulk can also slow down the desired transmetalation step in the Suzuki-Miyaura cycle, it particularly accelerates base-promoted protodeboronation.[6][7] Studies have shown that arylboronic acids with di-ortho-substituted electron-withdrawing groups are exceptionally unstable towards this decomposition pathway, especially in the presence of base.[6][7]
Q3: How can I confirm that protodeboronation is the cause of my low yield?
A: The most direct method is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. You should look for a major byproduct with a mass and fragmentation pattern (or NMR spectrum) corresponding to 1,3-dichloro-5-fluorobenzene . The presence of this compound, alongside unreacted aryl halide and a low yield of your target biaryl product, is a definitive sign of significant protodeboronation.[1]
Part 2: Troubleshooting Guide for Low Yield & Byproduct Formation
This section provides actionable solutions to specific experimental failures caused by protodeboronation.
Problem: My reaction yield is low, and I've identified 1,3-dichloro-5-fluorobenzene as the major byproduct. How do I mitigate this?
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The solution involves a multi-pronged approach focused on optimizing your reaction conditions and modifying the boronic acid reagent itself.
Solution 1: Optimize Reaction Conditions
The reaction environment plays a critical role. The choice of base, solvent, and temperature can dramatically influence the rate of protodeboronation.
A. Base Selection: Move from Strong to Mild
The base is essential for the Suzuki-Miyaura reaction, but it is also a primary catalyst for protodeboronation.[8] Strong bases like NaOH, KOH, or other hydroxides generate a high concentration of the tetrahedral boronate anion [ArB(OH)3]⁻.[9][10] For electron-deficient systems like yours, this boronate is highly unstable and prone to rapid C-B bond cleavage.[4][7]
Recommendation: Switch to milder inorganic bases. These bases are effective enough to promote the catalytic cycle but do not accelerate protodeboronation to the same extent.
| Base | Strength | Typical Observation | Recommendation for Your Substrate |
| NaOH, KOH | Strong | Often leads to rapid and complete protodeboronation. | Avoid |
| K₂CO₃, Na₂CO₃ | Moderate | Better than hydroxides, but can still cause significant protodeboronation. | Use with caution; not the first choice. |
| K₃PO₄, Cs₂CO₃, CsF | Mild | Significantly suppress protodeboronation while promoting coupling. [11] | Highly Recommended |
B. Solvent & Water Content: Less is More
Water is the proton source for protodeboronation.[2] While Suzuki reactions often benefit from some water to help dissolve the base and facilitate the catalytic cycle, excess water will accelerate the undesired side reaction.
Recommendation:
-
Use Anhydrous Solvents: Start with dry, degassed solvents like dioxane, THF, or toluene.[11][12]
-
Optimize Water Content: If anhydrous conditions are too slow, carefully titrate a small amount of water into the reaction. A common starting point is a 10:1 to 20:1 ratio of organic solvent to water. The goal is to find the minimum amount of water needed for efficient coupling.
C. Temperature: Lower is Better
Higher temperatures accelerate nearly all reactions, including protodeboronation.[1] If your catalyst is sufficiently active, lowering the reaction temperature can give the desired coupling a kinetic advantage over the decomposition pathway.
Recommendation:
-
Attempt the reaction at a lower temperature (e.g., 60-80 °C) before resorting to higher temperatures.
-
Modern, highly active catalyst systems often allow for efficient coupling at or near room temperature, which is ideal for unstable substrates.[11]
Solution 2: Modify the Boron Reagent (The "Slow-Release" Strategy)
This is one of the most powerful and reliable strategies. By converting the unstable boronic acid into a more stable derivative, you can protect it from the reaction conditions.[13] These "masked" forms then slowly release the active boronic acid in situ, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[14][15]
Caption: High vs. Low Concentration Pathways
A. Boronic Esters (Pinacol)
Pinacol esters are significantly more stable than their corresponding boronic acids.[8] They are often crystalline, easy to handle, and less prone to decomposition under basic conditions.
B. N-methyliminodiacetic acid (MIDA) Boronates
MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids that are compatible with silica gel chromatography.[15][16] They are perhaps the most robust option for a "slow-release" strategy, providing a steady, low concentration of the free boronic acid under basic aqueous conditions.[15]
C. Potassium Organotrifluoroborates (BF₃K)
These salts are also highly stable, crystalline solids that serve as excellent slow-release sources of boronic acids.[17] The trifluoroborate moiety protects the C-B bond until it is slowly hydrolyzed under the reaction conditions.[13]
| Boron Reagent | Stability to Protodeboronation | Handling | Key Advantage |
| Free Boronic Acid | Very Low | Can be hygroscopic and unstable. | No prior derivatization needed. |
| Pinacol Ester | Moderate-High | Generally stable, often crystalline. | Common and effective strategy.[8] |
| BF₃K Salt | High | Stable, crystalline solids. | Excellent slow-release kinetics.[13][17] |
| MIDA Boronate | Very High | Bench-top stable, chromatography compatible. | The most robust slow-release option.[15][16] |
Solution 3: Advanced Catalyst & Ligand Selection
The goal is to accelerate the desired Suzuki-Miyaura coupling so that it significantly outpaces the rate of protodeboronation.
A. Use a Highly Active Catalyst System
Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands can achieve very high turnover numbers and frequencies. This rapid catalytic cycle consumes the boronic acid in the productive pathway before it has a chance to decompose.
Recommendation:
-
Use a modern Pd(II) pre-catalyst (e.g., G3 or G4-palladacycles) or a Pd(0) source like Pd₂(dba)₃.
-
Pair the catalyst with a highly active ligand like SPhos, XPhos, or RuPhos.[12]
B. A Critical Caveat on Ligand Choice
Recent research has revealed a paradoxical effect: under certain conditions, the very same bulky phosphine ligands used to promote efficient cross-coupling can also directly catalyze protodeboronation.[18][19] This is a palladium-mediated pathway, distinct from the base-catalyzed mechanism.
Recommendation:
-
If you have optimized the base, solvent, and temperature and are still seeing significant protodeboronation with a bulky ligand, it may be worth screening other ligand classes.
-
This is an advanced troubleshooting step. The primary focus should first be on base selection and using a slow-release strategy.
Part 3: Experimental Protocols & Workflows
Troubleshooting Workflow
Use this decision tree to guide your experimental optimization.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Protocol 1: Optimized Suzuki-Miyaura Coupling Using a Pinacol Ester
This protocol is a robust starting point for coupling this compound pinacol ester.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 10:1 Dioxane/Water) via syringe to achieve a final concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a pre-heated block at 60-80 °C. Stir vigorously and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Synthesis of the MIDA Boronate Derivative
This procedure converts the free boronic acid into its highly stable MIDA derivative.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a solvent mixture, typically DMSO or DMF.
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum or with a Dean-Stark trap to remove water formed during the condensation reaction.
-
Isolation: After the reaction is complete (typically monitored by NMR or LC-MS of an aliquot), cool the mixture. The MIDA boronate often precipitates upon cooling or with the addition of an anti-solvent (e.g., an ether).
-
Purification: Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid that requires no further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Products from 2,6-Dichloro-4-fluorophenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products from reactions involving 2,6-dichloro-4-fluorophenylboronic acid. Given the sterically hindered and electron-deficient nature of this reagent, unique challenges can arise during product isolation and purification, primarily in the context of Suzuki-Miyaura cross-coupling reactions. This document is designed to provide both mechanistic understanding and actionable protocols to overcome these challenges.
I. Understanding the Challenges in Purifying Products from this compound Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The two ortho-chloro substituents introduce significant steric hindrance, which can lead to incomplete reactions and the formation of specific byproducts that complicate purification.
Common Impurities Encountered:
-
Unreacted Starting Materials: Due to steric hindrance, reactions may not go to completion, leaving behind unreacted this compound and the aryl halide coupling partner.
-
Homocoupling Product: The boronic acid can couple with itself to form 2,2',6,6'-tetrachloro-4,4'-difluoro-1,1'-biphenyl. This is often promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, resulting in the formation of 1,3-dichloro-5-fluorobenzene. This side reaction is often facilitated by strong bases in the presence of water.[1]
-
Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product, which is often undesirable, especially in pharmaceutical applications.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides, known as boroxines. While often in equilibrium with the boronic acid, they can present as a distinct impurity.[3]
II. Troubleshooting and Purification Strategies
This section is organized in a question-and-answer format to directly address common purification issues.
FAQ 1: My reaction mixture contains a significant amount of unreacted this compound. How can I remove it?
Answer:
Unreacted boronic acids can often be removed through a basic aqueous wash or by using specific scavengers.
Method 1: Basic Aqueous Extraction
-
Principle: Boronic acids are weakly acidic and will deprotonate in a basic aqueous solution to form the corresponding boronate salt. This salt is highly polar and will partition into the aqueous phase, while the desired, less polar biaryl product remains in the organic phase.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture with water and dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Separate the layers. The aqueous layer will contain the boronate salt.
-
Wash the organic layer with brine to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Method 2: Diol Scavengers
-
Principle: Boronic acids react with diols to form stable cyclic boronate esters. By using a polymer-bound diol (scavenger resin), the unreacted boronic acid can be sequestered from the solution by filtration.
-
Protocol:
-
Following the reaction, dilute the crude mixture with a suitable solvent.
-
Add a diol scavenger resin (e.g., SiliaBond Diol).
-
Stir the mixture at room temperature for a few hours.
-
Filter the mixture to remove the resin, which now contains the bound boronic acid.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
FAQ 2: I have a non-polar byproduct that co-elutes with my desired product during column chromatography. I suspect it's the homocoupling product. How can I separate them?
Answer:
Separating the desired biaryl from its homocoupled byproduct can be challenging due to their often similar polarities. A combination of optimized chromatography and recrystallization is typically required.
Strategy 1: Optimizing Flash Column Chromatography
-
Principle: Even small differences in polarity can be exploited with careful selection of the stationary and mobile phases.
-
Recommendations:
-
Solvent System: Start with a low-polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. A shallow gradient can improve separation.
-
Stationary Phase: While silica gel is standard, for challenging separations, consider using alumina or a bonded-phase silica (e.g., cyano or diol).
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to better separation than wet loading.
-
Strategy 2: Recrystallization
-
Principle: The desired product and the homocoupling byproduct will likely have different solubilities in a given solvent system, allowing for selective crystallization.
-
General Protocol for Recrystallization:
-
Dissolve the crude material in a minimum amount of a hot solvent in which the desired product is soluble.
-
Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve, then cool slowly.[4]
-
-
Suggested Solvent Systems for Biaryls:
-
Hexanes/Ethyl Acetate
-
Methanol/Water
-
Ethanol
-
Toluene/Hexanes
-
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. |
| Hexanes/Ethyl Acetate | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexanes | Effective for non-polar to moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
Strategy 3: Preparative HPLC
-
Principle: For very difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can be employed.[3]
FAQ 3: My final product is contaminated with palladium. What are the most effective methods for its removal?
Answer:
Palladium residues can be removed by filtration through specific adsorbents, treatment with metal scavengers, or by performing an aqueous workup with a chelating agent.
Method 1: Filtration through Celite® or Silica Gel
-
Principle: In many cases, the palladium catalyst precipitates as palladium black (Pd(0)) upon completion of the reaction. This can be removed by filtration.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent.
-
Pass the mixture through a short plug of Celite® or silica gel in a sintered glass funnel.
-
Wash the plug with the same solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
Method 2: Metal Scavengers
-
Principle: Thiol-functionalized silica gels or polymers (metal scavengers) have a high affinity for palladium and can effectively remove it from solution.
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a thiol-based metal scavenger (e.g., SiliaMetS Thiol).
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
Filter off the scavenger and wash with the solvent.
-
Combine the filtrates and concentrate.
-
Method 3: Aqueous Wash with a Chelating Agent
-
Principle: Certain aqueous solutions can help to extract palladium salts.
-
Protocol:
-
During the aqueous workup, wash the organic layer with a dilute aqueous solution of a chelating agent like thiourea or a mild oxidizing agent like aqueous hydrogen peroxide. Caution: Use with care as it may affect sensitive functional groups.
-
III. Experimental Workflow and Diagrams
General Purification Workflow
The following diagram illustrates a typical purification workflow for products derived from this compound.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
IV. Purity Assessment
After purification, it is crucial to assess the purity of the final product. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A C18 reverse-phase column with a gradient of acetonitrile and water (often with 0.1% formic acid) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can be used to identify and quantify impurities. The presence of the 2,6-dichloro-4-fluorophenyl moiety can be confirmed by the characteristic splitting patterns in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
V. Concluding Remarks
The purification of products from reactions involving this compound requires a systematic approach to address the challenges posed by its steric hindrance. By understanding the likely impurities and employing a combination of targeted extraction, optimized chromatography, and recrystallization, researchers can achieve high purity of their desired biaryl products. Always confirm the purity and identity of the final compound using appropriate analytical techniques.
VI. References
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to the Purity Assessment of Synthesized 2,5-Difluorophenylboronic Acid. BenchChem Technical Support.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from --INVALID-LINK--
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
References
Technical Support Center: Catalyst Deactivation with 2,6-Dichloro-4-fluorophenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, specifically when utilizing 2,6-dichloro-4-fluorophenylboronic acid. This guide is designed to provide in-depth, practical solutions to common issues observed during catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes.
I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental observations that indicate catalyst deactivation and provides a systematic approach to identifying the root cause and implementing corrective measures.
Issue 1: Low or No Product Yield Despite Favorable Reaction Conditions
Question: My Suzuki-Miyaura coupling reaction with this compound is showing minimal to no conversion, even though I'm using established protocols. What are the likely causes and how can I fix this?
Answer:
Low or non-existent yields in the presence of a sterically hindered and electronically modified substrate like this compound often point to rapid catalyst deactivation or inhibition of the catalytic cycle. Several factors, often acting in concert, can be responsible.
A. Probable Cause: Protodeboronation of the Boronic Acid
The cleavage of the C–B bond in the boronic acid, replaced by a C–H bond, is a significant side reaction known as protodeboronation.[1][2] This process consumes your starting material and generates an inactive byproduct, leading to poor yields. 2,6-disubstituted phenylboronic acids are particularly susceptible to base-catalyzed protodeboronation.[3]
Troubleshooting Steps:
-
Base Selection is Critical: Strong bases can accelerate protodeboronation.[4]
-
Recommendation: Switch to a milder base. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective alternatives to stronger bases like sodium or potassium hydroxide.[4]
-
-
Solvent System Modification: The solvent plays a crucial role in the rates of both the desired coupling and the undesired protodeboronation.
-
Recommendation: While often necessary for the activity of certain bases, the presence of water can facilitate protodeboronation.[5] If your protocol allows, consider using anhydrous solvents. However, for many Suzuki couplings, a mixed aqueous system is required. In such cases, minimizing the water content or using a solvent like t-BuOH might be beneficial.[1]
-
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4]
-
Protocol for Boronic Ester Formation: A simple method involves reacting the boronic acid with diethanolamine to form a more stable adduct that can be used directly in the coupling reaction.[6]
-
B. Probable Cause: Steric Hindrance Impeding the Catalytic Cycle
The two chlorine atoms ortho to the boronic acid group in this compound create significant steric bulk. This hindrance can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination, making the catalyst more susceptible to decomposition pathways over the extended reaction times.[5][6]
Troubleshooting Steps:
-
Ligand Choice is Paramount: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.[5]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to facilitate reactions with hindered substrates by promoting the formation of highly reactive, coordinatively unsaturated palladium(0) species.[5][7]
-
-
Pre-catalyst Selection: The choice of palladium source can influence the efficiency of generating the active Pd(0) catalyst.
-
Recommendation: Consider using a pre-catalyst, such as a palladacycle, which can be more effective for challenging substrates.[6]
-
C. Probable Cause: Catalyst Agglomeration and Formation of Palladium Black
The appearance of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[4] This occurs when the palladium nanoparticles agglomerate, reducing the available surface area for catalysis.[8]
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and the formation of palladium black.[6][9]
-
Protocol: Ensure all solvents are rigorously degassed, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[9]
-
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[9]
-
Recommendation: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[9]
-
-
Temperature Control: High temperatures can accelerate the rate of catalyst decomposition and agglomeration.[9][10]
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It may be beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.[9]
-
Issue 2: Reaction Stalls After Initial Conversion
Question: My reaction starts, and I can see some product forming via TLC or LC-MS, but it stops before completion, leaving a significant amount of starting material. Why is this happening?
Answer:
A stalling reaction is a classic sign of catalyst deactivation during the reaction. The initial formation of product indicates that the catalytic cycle is operative at the beginning, but one or more components are causing the catalyst to "die" over time.
A. Probable Cause: Product Inhibition
In some cases, the product of the coupling reaction can coordinate to the palladium center more strongly than the starting materials, effectively inhibiting the catalyst and preventing further turnover.[11]
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use techniques like NMR to identify potential inhibitory species.
-
Modify the Ligand: A bulkier ligand may disfavor the binding of the product, allowing the catalytic cycle to continue.
B. Probable Cause: Impurities in Reagents or Solvents
Trace impurities can act as catalyst poisons.[4] Sulfur- or phosphorus-containing compounds, not intended as ligands, are common culprits.[4] Solvents can also contain impurities that are detrimental to the catalyst.[12]
Troubleshooting Steps:
-
Purify Starting Materials: If possible, recrystallize or chromatograph the this compound and the coupling partner.
-
Use High-Purity Solvents: Employ anhydrous, degassed, high-purity solvents.
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
II. Frequently Asked Questions (FAQs)
Q1: Is this compound stable for long-term storage?
A1: Like many boronic acids, this compound can be sensitive to air and moisture over time, potentially leading to decomposition or the formation of anhydrides. It is best stored in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration is recommended.
Q2: Can I use any palladium source for my reaction?
A2: While many palladium sources can be effective, the choice of pre-catalyst can significantly impact the reaction's success, especially with challenging substrates. For sterically hindered boronic acids, pre-catalysts that readily form the active Pd(0) species in the presence of a suitable ligand are often preferred.
Q3: How do I know if my ligand is suitable for this specific boronic acid?
A3: The ideal ligand for coupling with this compound will have both bulky and electron-donating properties.[7] This combination helps to stabilize the palladium center, promote the difficult steps of the catalytic cycle, and prevent catalyst deactivation.[7] A good starting point is to screen a panel of Buchwald or other biarylphosphine ligands.
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and why is it so critical for this substrate?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle by forming a more nucleophilic boronate species.[13] However, with a substrate prone to protodeboronation like this compound, the base can also promote this undesirable side reaction.[2] Therefore, selecting a base that is strong enough to facilitate transmetalation but not so strong as to cause significant protodeboronation is a key optimization parameter.
Mechanism of Base-Catalyzed Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize their reactions involving this compound, leading to improved yields and more efficient synthetic outcomes.
III. References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: --INVALID-LINK--
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. Available at: --INVALID-LINK--
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: --INVALID-LINK--
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: --INVALID-LINK--
-
Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. Available at: --INVALID-LINK--
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Available at: --INVALID-LINK--
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. Available at: --INVALID-LINK--
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: --INVALID-LINK--
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: --INVALID-LINK--
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: --INVALID-LINK--
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: --INVALID-LINK--
-
Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem. Available at: --INVALID-LINK--
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: --INVALID-LINK--
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: --INVALID-LINK--
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: --INVALID-LINK--
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: --INVALID-LINK--
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: --INVALID-LINK--
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed Central. Available at: --INVALID-LINK--
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available at: --INVALID-LINK--
-
Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Available at: --INVALID-LINK--
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: --INVALID-LINK--
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: --INVALID-LINK--
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: --INVALID-LINK--
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: --INVALID-LINK--
-
Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings | ACS Catalysis. Available at: --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: --INVALID-LINK--
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: --INVALID-LINK--
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
Boronic acids as additives in organic synthesis and catalysis | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System - MDPI. Available at: --INVALID-LINK--
-
This compound 97% | CAS: 1451392-99-6 | AChemBlock. Available at: --INVALID-LINK--
-
Suzuki reaction - Wikipedia. Available at: --INVALID-LINK--
-
This compound | LGC Standards. Available at: --INVALID-LINK--
-
Minimizing byproduct formation in boronic acid catalyzed amidations - Benchchem. Available at: --INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Boronic acid catalysis - ResearchGate. Available at: --INVALID-LINK--
-
Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--
-
4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem. Available at: --INVALID-LINK--
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
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- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Homocoupling of 2,6-Dichloro-4-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of 2,6-Dichloro-4-fluorophenylboronic acid, with a focus on mitigating the formation of the undesired homocoupled byproduct, 2,2',6,6'-Tetrachloro-4,4'-difluoro-1,1'-biphenyl.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the homocoupling of boronic acid reagents is a persistent side reaction that can significantly reduce the yield of the desired heterocoupled product and complicate purification. This compound, with its sterically hindered and electron-deficient nature, can be particularly susceptible to this undesired pathway. This guide is designed to provide you with the mechanistic understanding and practical protocols to diagnose and resolve issues related to its homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid (this compound) react with each other to form a symmetrical biaryl dimer (2,2',6,6'-Tetrachloro-4,4'-difluoro-1,1'-biphenyl). This depletes your boronic acid reagent, lowers the yield of your intended product, and introduces a significant impurity.
Q2: Why is my this compound prone to homocoupling?
A2: The tendency for homocoupling is often exacerbated by the presence of Pd(II) species and dissolved oxygen in the reaction mixture.[1][2] Electron-deficient arylboronic acids can also be more prone to certain homocoupling pathways.[3][4] The specific steric and electronic properties of the dichlorofluoro-substituted phenyl ring can influence the rates of the desired versus undesired reaction pathways.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[5][6] Pd(II) sources must be reduced in situ to the catalytically active Pd(0), and this reduction process can be accompanied by the homocoupling of two boronic acid molecules.[1]
Q4: How critical is it to deoxygenate my reaction mixture?
A4: It is critically important. Dissolved oxygen is a known promoter of boronic acid homocoupling.[2] Rigorous deoxygenation of your solvents and reaction mixture before adding the palladium catalyst is one of the most effective measures to suppress this side reaction.[2][7]
Q5: My desired product and the homocoupled byproduct are difficult to separate. What can I do?
A5: This is a common challenge. Prevention is the best strategy. However, if separation is necessary, you may need to explore different solvent systems for column chromatography to exploit any small polarity differences.[7] In some cases, recrystallization may be an effective purification method if there is a significant difference in solubility between the two compounds.
Understanding the Mechanism: Competing Pathways
The formation of the homocoupled byproduct occurs in competition with the desired Suzuki-Miyaura catalytic cycle. Understanding the mechanistic origins of this side reaction is key to its prevention. The primary culprit is often the presence of Pd(II) species which can engage in a stoichiometric reaction with the boronic acid, leading to the dimer and Pd(0).[1][2]
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide
This section is organized by common experimental observations. For each issue, potential causes are identified, and actionable solutions are provided.
Observation 1: High Percentage of Homocoupling Product Detected by LC-MS or NMR
| Potential Cause | Recommended Solution & Protocol |
| 1. Presence of Dissolved Oxygen | Solution: Implement a rigorous deoxygenation protocol. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which promotes homocoupling.[1][2] Protocol: Before adding the palladium catalyst, thoroughly degas the reaction solvent and the sealed reaction vessel containing all other reagents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by subjecting the mixture to several freeze-pump-thaw cycles.[7] A nitrogen subsurface sparge has been shown to be highly effective.[2] |
| 2. Use of a Pd(II) Precatalyst | Solution: Switch to a Pd(0) precatalyst to bypass the in-situ reduction step that can generate homocoupling.[5][6] Recommended Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃. |
| 3. Suboptimal Ligand Choice | Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of oxidative addition and reductive elimination in the desired cycle, outcompeting the homocoupling pathway.[3][7] Recommended Ligands: SPhos, XPhos, or other Buchwald-type ligands. |
| 4. Inappropriate Base | Solution: The choice of base is crucial for activating the boronic acid.[8][9] While strong bases can be effective, they can sometimes promote side reactions. Weaker inorganic bases are often a better choice to minimize homocoupling.[10] Recommended Bases: K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or KOH.[9][10] |
| 5. Presence of Oxidants | Solution: Add a mild reducing agent to the reaction mixture to "scavenge" any residual Pd(II) species without interfering with the catalytic cycle.[2][5][11] Protocol: Add potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst) to the deoxygenated reaction mixture before adding the palladium catalyst.[5] |
Observation 2: Low or No Yield of Desired Product, Starting Materials Consumed
This often indicates that homocoupling or other decomposition pathways are dominant.
| Potential Cause | Recommended Solution & Protocol |
| 1. Catalyst Decomposition | Solution: In addition to the points above, consider the reaction temperature. Excessively high temperatures can lead to catalyst decomposition into palladium black, which may have different catalytic activity and selectivity. Protocol: Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability. |
| 2. Protodeboronation | Solution: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by excessive base or prolonged reaction times at high temperatures. Protocol: Use the minimum effective amount of base (typically 2-3 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting halide is consumed to avoid prolonged exposure to harsh conditions.[7] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting homocoupling.
Purification Strategies
If homocoupling cannot be entirely suppressed, effective purification is essential. The homocoupled product, 2,2',6,6'-Tetrachloro-4,4'-difluoro-1,1'-biphenyl, is a highly symmetric and non-polar molecule. Your desired heterocoupled product will likely have a different polarity profile depending on the coupling partner.
-
Column Chromatography: This is the most common method.
-
Normal Phase (Silica Gel): Given the non-polar nature of the homocoupled dimer, a non-polar eluent system like hexanes/ethyl acetate or hexanes/dichloromethane is a good starting point. A shallow gradient is often required to achieve good separation.[3]
-
Reverse Phase: If the desired product is significantly more polar, reverse-phase chromatography (e.g., C18 silica) with a solvent system like water/acetonitrile or water/methanol can be effective.
-
-
Recrystallization: If there is a substantial difference in the solubility and crystallinity of your desired product versus the homocoupled byproduct, recrystallization can be a highly effective and scalable purification technique. Experiment with a range of solvents to find one that selectively dissolves one component while leaving the other as a solid.
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates several of the best practices discussed above to minimize the formation of the homocoupled byproduct.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), K₃PO₄ (3.0 equiv.), and a bulky phosphine ligand (e.g., SPhos, 2-5 mol%).
-
Solvent Addition and Deoxygenation: Add your chosen solvent (e.g., toluene/water 10:1, or dioxane) via syringe. The solvent should be previously degassed. Submerge the flask in a sonication bath and sparge the mixture with Argon or Nitrogen gas via a subsurface needle for 30-60 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
impact of temperature on 2,6-Dichloro-4-fluorophenylboronic acid stability
Welcome to the technical support center for 2,6-Dichloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges, particularly those related to temperature. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during your work, linking them to the stability and handling of this compound.
Question 1: My Suzuki-Miyaura coupling reaction is showing significantly lower yields than expected, especially when using an older batch of this compound. Could temperature be the cause?
Answer: Yes, suboptimal storage temperature is a primary suspect for decreased reactivity in boronic acids. The issue likely stems from two temperature-influenced degradation pathways:
-
Thermal Decomposition to Boroxines: Phenylboronic acids can undergo intermolecular dehydration upon heating to form cyclic anhydrides known as boroxines. This process removes the active monomeric boronic acid from your reagent, thereby reducing its effective concentration and leading to lower yields. While this is often reversible in the presence of water, the initial purity of the reagent is compromised.
-
Accelerated Protodeboronation: A more critical and irreversible degradation pathway is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This yields the inert byproduct 1,3-dichloro-5-fluorobenzene. Elevated temperatures, especially in the presence of moisture or residual acid/base, can significantly accelerate this process[1][2].
Recommended Actions:
-
Purity Verification: Before use, especially with older batches, verify the reagent's purity. The presence of a significant peak corresponding to 1,3-dichloro-5-fluorobenzene in a GC-MS or LC-MS analysis is a definitive sign of degradation.
-
Use a Fresh Batch: If degradation is confirmed or suspected, switch to a new, unopened bottle of the reagent.
-
Strict Storage Protocol: Implement the recommended storage conditions outlined in the FAQ section below to preserve the integrity of new reagents.
Question 2: I've noticed the powdered this compound in my bottle has become clumpy and hard. What causes this and does it affect its performance?
Answer: Clumping is a strong indicator of moisture absorption. While this compound is a solid, it can be hygroscopic, and this behavior is exacerbated by temperature fluctuations.
Causality: When a cold container is moved to a warmer, more humid environment (like a typical lab), condensation can form on the inside and outside of the container. If the container is opened before it has equilibrated to room temperature, atmospheric moisture will condense on the cold powder[3]. This moisture absorption leads to the observed clumping.
While minor clumping might not immediately indicate significant chemical degradation, it is a critical warning sign. The presence of water can facilitate the degradation pathways mentioned above (boroxine formation, protodeboronation) over time, even at recommended storage temperatures.
Recommended Actions:
-
Equilibration Protocol: Always allow the container to warm to ambient laboratory temperature for at least 30-60 minutes before opening it[3].
-
Inert Atmosphere Handling: For optimal stability, handle the reagent in a glovebox or under a stream of dry, inert gas (like argon or nitrogen) to minimize exposure to atmospheric moisture.
-
Desiccator Storage: Store opened containers in a desiccator at the appropriate temperature to protect them from ambient humidity.
Question 3: My NMR analysis of the boronic acid shows complex baseline signals and broad peaks that weren't present when the reagent was new. Why is this happening?
Answer: Broadened signals and a complex baseline in the NMR spectrum often point to the presence of multiple, interconverting species in solution, which is a hallmark of boronic acid degradation.
Causality: The primary cause is likely the formation of the trimeric boroxine anhydride. In the presence of trace water (even from undeuterated solvent), there can be an equilibrium between the monomeric boronic acid and the boroxine. This dynamic equilibrium can lead to peak broadening in the NMR spectrum. Furthermore, other oligomeric species or degradation products could contribute to the complex baseline.
Recommended Actions:
-
Analytical Verification Protocol: Follow the protocol below to confirm the reagent's integrity.
-
Consider Repurification: If the material is valuable and degradation is minor, it may be possible to recrystallize the boronic acid to remove impurities and break down boroxines. However, for most applications, using a fresh, high-purity batch is more time- and cost-effective.
Experimental Protocol: Purity Verification by HPLC
Given the challenges of boronic acid analysis due to potential on-column hydrolysis, a carefully optimized method is crucial[4].
Objective: To assess the purity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (optional, use with caution)
-
C18 Reverse-Phase HPLC column (low silanol activity recommended, e.g., Waters XTerra MS C18)[4]
-
HPLC system with UV detector (detection at ~220-254 nm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid.
-
Dissolve in a 1:1 mixture of ACN/Water to a final concentration of 1 mg/mL. Prepare this solution immediately before analysis to minimize degradation in the diluent.
-
-
HPLC Conditions (Starting Point):
-
Column: Waters XTerra MS C18 (or equivalent low-activity column).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (~25°C). Elevated temperatures can have a minor effect but may increase hydrolysis[4].
-
Injection Volume: 5-10 µL.
-
Detector Wavelength: 225 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to this compound.
-
Look for earlier eluting peaks that could correspond to more polar impurities or a later eluting peak corresponding to the non-polar protodeboronation product (1,3-dichloro-5-fluorobenzene).
-
Calculate the purity as the percentage of the main peak area relative to the total peak area. A purity of <95% suggests significant degradation.
-
Note: The use of acid modifiers like formic acid can sometimes improve peak shape but may also accelerate on-column hydrolysis[4]. It is often best to start with a mobile phase containing no pH modifier.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound? For long-term stability, it is highly recommended to store this compound under refrigerated conditions, between 2°C and 8°C [5].
Q2: Can I store the compound at room temperature or in the freezer?
-
Room Temperature (15-25°C): While short-term storage at room temperature is generally acceptable for shipping and brief periods on the benchtop, it is not recommended for long-term storage[5][6]. Higher ambient temperatures will accelerate the slow degradation processes.
-
Freezer (-20°C): Freezing is a viable option and can further slow degradation kinetics[5][7]. However, it makes the problem of condensation upon removal much more severe. If you choose to store at -20°C, a very strict temperature equilibration and inert atmosphere handling protocol is mandatory to prevent moisture contamination[3].
Q3: How does high temperature specifically damage the molecule? High temperature provides the activation energy for two primary degradation reactions:
-
Dehydration: It drives the removal of water molecules between two or three boronic acid molecules to form boroxine anhydrides.
-
Protodeboronation: It accelerates the cleavage of the carbon-boron bond, a known thermal decomposition pathway for arylboronic acids[1][8].
Q4: What are the best handling practices to minimize temperature-related degradation?
-
Minimize Time at Room Temperature: Only remove the amount of reagent needed for your experiment and promptly return the main container to cold storage[9].
-
Avoid Heat Sources: Never place the container near heat sources like ovens, heating mantles, or in direct sunlight[6].
-
Use an Inert Atmosphere: When dispensing the solid, do so under a blanket of argon or nitrogen to protect it from atmospheric moisture and oxygen.
-
Proper Sealing: Ensure the container cap is tightly sealed after each use to prevent moisture ingress.
Data Summary and Visualization
Table 1: Storage Condition Guidelines & Impact of Deviation
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | 2–8°C (Refrigerated) | High Temp (>25°C): Accelerates boroxine formation and protodeboronation. Temp Cycling: Promotes moisture condensation. |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Ambient Air: Exposure to moisture leads to clumping and hydrolysis. Oxygen can contribute to oxidative degradation pathways. |
| Light | Store in an opaque or amber vial | UV/Sunlight: Can provide energy for photochemical degradation pathways, though this is less common than thermal degradation[3][5]. |
| Container | Tightly sealed, original vial | Loose Seal: Allows continuous ingress of atmospheric moisture and oxygen. |
Diagram 1: Troubleshooting Workflow for Reagent Stability
Caption: A decision-making workflow for troubleshooting experiments.
Diagram 2: Simplified Thermal Degradation Pathways
Caption: Key temperature-induced degradation pathways for the boronic acid.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. laballey.com [laballey.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. youtube.com [youtube.com]
Technical Support Center: Analytical Methods for Monitoring 2,6-Dichloro-4-fluorophenylboronic Acid Reactions
Welcome to the technical support center for monitoring reactions involving 2,6-Dichloro-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methodologies essential for successful reaction monitoring and optimization.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] Precise monitoring of these reactions is paramount for understanding reaction kinetics, maximizing yield, minimizing impurities, and ensuring reproducibility.[1][2] This guide provides a comprehensive overview of the primary analytical techniques and practical solutions to common challenges encountered during your experiments.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the quantitative analysis of reaction mixtures containing this compound, offering high resolution and sensitivity.[1]
Troubleshooting Guide: HPLC/UPLC Analysis
Q1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
A1: Peak tailing for boronic acids is a common issue, often stemming from interactions with acidic silanol groups on the silica-based stationary phase of the column.[3][4]
-
Causality: The slightly acidic nature of the boronic acid functional group can lead to secondary interactions with the stationary phase, causing the analyte to lag and the peak to tail.
-
Solutions:
-
Mobile Phase Modification: Add a mobile phase modifier to mask the active silanol sites.
-
Acidic Modifiers: Trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% can protonate the silanol groups, reducing interaction.
-
Basic Modifiers: For certain applications, a high-pH mobile phase (pH > 8) can deprotonate the silanols, but this requires a pH-stable column.[5]
-
-
Column Selection: Utilize a column with a highly inert stationary phase or end-capping to minimize silanol interactions.
-
Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller sample volume or a more dilute sample.[4]
-
Q2: My retention times are drifting between injections. What should I investigate?
A2: Retention time drift can be caused by several factors related to the mobile phase, column, or instrument.[6]
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column can all lead to shifts in retention time.
-
Solutions:
-
Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If preparing online, check that the pump is proportioning solvents correctly.[6] For reactions involving boronic acids, pH control is critical; a small change in pH can alter the ionization state of the analyte and affect retention.[7]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[6]
-
Q3: I'm concerned about the on-column stability of my boronic acid. How can I prevent degradation?
A3: Arylboronic acids can be susceptible to hydrolysis and other degradation pathways, especially in aqueous mobile phases.[5][8]
-
Causality: The boronic acid moiety can hydrolyze, particularly at certain pH values, leading to the formation of the corresponding boronic acid which may have different chromatographic behavior.[5]
-
Solutions:
-
Aprotic Diluents: When possible, use a non-aqueous and aprotic diluent for sample preparation to minimize hydrolysis before injection.[8]
-
Fast Chromatography: Employing UPLC or fast HPLC methods with shorter run times can minimize the time the analyte spends on the column, reducing the opportunity for degradation.[9]
-
pH Control: The stability of boronate esters is pH-dependent. In some cases, a high-pH mobile phase can stabilize the boronate ester.[5]
-
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the reaction.[1]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove particulate matter. Further dilutions may be necessary to ensure the analyte concentration is within the linear range of the detector.[1]
| Parameter | Typical Starting Conditions |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are valuable for monitoring reactions involving volatile compounds. However, the analysis of boronic acids by GC can be challenging due to their low volatility and potential for thermal degradation.[10]
Troubleshooting Guide: GC/GC-MS Analysis
Q1: I am not seeing a peak for my this compound, or the peak is very broad and tailing. Why is this happening?
A1: Boronic acids are generally not volatile enough for direct GC analysis and can interact with active sites in the GC system.[8][10]
-
Causality: The polar B(OH)2 group leads to a high boiling point and can interact with active sites in the inlet and column, causing poor peak shape and even complete loss of the analyte.
-
Solutions:
-
Derivatization: Convert the boronic acid to a more volatile and thermally stable derivative. A common method is to convert it to its pinacol ester or to use a silylating agent like MTBSTFA.[10][11]
-
Inert Flow Path: Use a highly inert liner and column to minimize interactions. Even with derivatization, an inert flow path is crucial for good chromatography of active compounds.
-
Optimize Inlet Temperature: A temperature that is too high can cause degradation, while one that is too low can lead to poor volatilization and peak broadening. An empirical optimization is often necessary.
-
Q2: I am seeing "ghost peaks" in my chromatogram. What is their source?
A2: Ghost peaks can arise from sample carryover, contamination, or degradation products from previous injections.[12]
-
Causality: Boronic acids or their derivatives can be "sticky" and adsorb to surfaces in the inlet or column, eluting in subsequent runs.
-
Solutions:
-
Inlet Maintenance: Regularly replace the liner and septum. For dirty samples, consider using a liner with quartz wool to trap non-volatile residues.
-
Column Bake-out: At the end of a sequence, bake out the column at a high temperature (within its specified limits) to remove any retained compounds.[12]
-
Solvent Washes: Run blank solvent injections to wash the system.
-
Experimental Protocol: GC-MS Monitoring (with Derivatization)
-
Reaction Sampling and Quenching: As with HPLC, quench a reaction aliquot in a suitable solvent.
-
Derivatization: To a dried aliquot of the quenched reaction mixture, add a derivatizing agent (e.g., triethanolamine in an appropriate solvent).[13] Heat the mixture as required to ensure complete derivatization.
-
Sample Preparation: Dilute the derivatized sample to the appropriate concentration for GC-MS analysis.
| Parameter | Typical Starting Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and can often be used for in-situ analysis without the need for sample workup.[2][14]
Troubleshooting Guide: NMR Analysis
Q1: How can I use NMR to monitor my reaction in real-time?
A1: In-situ or real-time NMR monitoring involves acquiring spectra at set intervals as the reaction proceeds within the NMR tube.[15][16]
-
Causality: By tracking the disappearance of reactant signals and the appearance of product signals, you can determine the reaction kinetics.
-
Methodology:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent directly in an NMR tube.
-
Acquisition: Use an arrayed experiment (pseudo-2D) to acquire a series of 1D spectra over time.[15] For ¹H NMR, a small number of scans (ideally 1) should be used for each time point to get a "snapshot" of the reaction.[15]
-
Data Analysis: Integrate the characteristic peaks for the starting material and product in each spectrum and plot the relative integrals against time.
-
Q2: My reaction is catalyzed by a paramagnetic metal (e.g., Palladium). How does this affect my NMR spectra?
A2: Paramagnetic species can cause significant broadening of NMR signals, sometimes to the point where they are indistinguishable from the baseline.
-
Causality: The unpaired electrons of the paramagnetic metal create a fluctuating magnetic field that accelerates nuclear relaxation, leading to broad peaks.
-
Solutions:
-
¹⁹F NMR: If your molecule contains fluorine, like this compound, ¹⁹F NMR can be an excellent alternative. The ¹⁹F nucleus is often less affected by paramagnetism than ¹H, and the chemical shift range is much larger, often providing cleaner spectra.[2][17]
-
Dilution: Running the reaction at a lower concentration can sometimes mitigate the broadening effects.
-
Offline Monitoring: If in-situ monitoring is not feasible, you can take aliquots at different time points, quench the reaction, and remove the catalyst (e.g., by filtering through a short plug of silica) before NMR analysis.
-
Workflow for Selecting an NMR Monitoring Strategy
Caption: Decision tree for choosing an NMR reaction monitoring method.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with a separation technique like LC or GC, provides high sensitivity and selectivity for identifying reactants, products, and byproducts.[18]
Troubleshooting Guide: MS Analysis
Q1: I am having trouble getting a good signal for my boronic acid in ESI-MS. What can I do?
A1: The ionization efficiency of boronic acids in electrospray ionization (ESI) can be variable.
-
Causality: Boronic acids are not inherently charged and may not ionize well in their neutral form. They can also form adducts with solvents or form boroxines (cyclic anhydrides), which can complicate the spectra.[19]
-
Solutions:
-
Mobile Phase Additives: The addition of a small amount of a modifier like ammonium acetate can promote the formation of adducts ([M+NH₄]⁺) which are readily detected.[19]
-
Negative Ion Mode: In some cases, boronic acids can be detected in negative ion mode as the [M-H]⁻ ion or as adducts with anions from the mobile phase.
-
Optimize Source Conditions: Systematically optimize parameters like capillary voltage, cone voltage, and desolvation gas temperature to maximize the signal for your specific compound.
-
Q2: How can I confidently identify reaction byproducts?
A2: High-resolution mass spectrometry (HRMS) is an invaluable tool for this purpose.
-
Causality: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an unknown peak.
-
Methodology:
-
Acquire HRMS Data: Use a TOF or Orbitrap mass spectrometer to obtain accurate mass data for all ions of interest.
-
Elemental Composition: Use the instrument software to calculate possible elemental compositions for the measured m/z values.
-
Tandem MS (MS/MS): Fragment the ion of interest and analyze its fragmentation pattern. This provides structural information that can help confirm the identity of the byproduct.
-
Frequently Asked Questions (FAQs)
Q: Which analytical method is best for monitoring my this compound reaction? A: The best method depends on your specific needs.
-
For quantitative analysis and reaction optimization: HPLC or UPLC-MS are generally the preferred methods due to their high precision and throughput.[1]
-
For mechanistic studies and real-time monitoring: In-situ NMR spectroscopy is ideal as it provides detailed structural information without disturbing the reaction.[15][16]
-
For identifying volatile byproducts or when derivatization is feasible: GC-MS can be a good option.[10]
Q: My this compound appears to be decomposing on storage. What are the likely byproducts? A: The most common decomposition pathway for arylboronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[20][21] In this case, you would form 1,3-dichloro-5-fluorobenzene. Another possibility is the formation of boroxines (anhydrides), especially if the material is not stored under anhydrous conditions.
Q: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring? A: Yes, TLC can be a very effective and rapid method for qualitative reaction monitoring. You can spot the reaction mixture alongside your starting materials and expected product to visually track the progress of the reaction. For better visualization, you can use a fluorescent indicator on the TLC plate and view it under UV light. There are also specific staining methods for boronic acids.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. hplc.eu [hplc.eu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Real-Time Reaction Monitoring [kofo.mpg.de]
- 17. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Fluorinated Phenylboronic Acids: A Comparative Analysis of 2,6-Dichloro-4-fluorophenylboronic Acid
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Boronic acids, particularly arylboronic acids, are indispensable building blocks in synthetic chemistry, celebrated for their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][3]
This guide provides an in-depth comparison of fluorinated phenylboronic acids, with a special focus on the unique reactivity profile of 2,6-Dichloro-4-fluorophenylboronic acid . We will dissect how the interplay of steric and electronic effects, dictated by the substitution pattern on the phenyl ring, governs performance in synthetic applications. This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions when selecting reagents for complex molecular synthesis.
Understanding the Players: A Structural Overview
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is fundamentally governed by the substituents on its aromatic ring. These substituents modulate both the steric accessibility and the electronic nature of the boronic acid moiety, which are critical factors in the transmetalation step of the catalytic cycle.[4] We will compare four representative acids to illustrate these principles.
Figure 1: Structural and key feature comparison of selected fluorinated phenylboronic acids.
The Core Subject: this compound
The defining characteristic of this compound is its ortho-disubstitution. The two chlorine atoms flanking the boronic acid group create significant steric bulk.
-
Steric Effects: This steric hindrance is the dominant factor influencing its reactivity. In the Suzuki-Miyaura catalytic cycle, the transmetalation step requires the boronic acid (or its boronate form) to approach the palladium center. Large ortho-substituents can slow this step dramatically, often leading to lower reaction yields or requiring more forcing conditions.[5][6] The use of specialized ligands on the palladium catalyst, such as bulky phosphines, can sometimes mitigate this issue by creating a more accessible coordination site.[7]
-
Electronic Effects: The chlorine and fluorine atoms are electron-withdrawing, which increases the Lewis acidity of the boron atom.[8] An increase in Lewis acidity can facilitate the formation of the reactive boronate species upon addition of a base, but it can also render the compound more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][8]
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The true test of a building block is its performance in a reaction. The Suzuki-Miyaura reaction is the preeminent application for these compounds.[9][] The efficiency of this C-C bond formation is highly dependent on the structure of the boronic acid.
The Suzuki-Miyaura Catalytic Cycle: Key Influences
The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid are most critical during transmetalation.
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
Expert Insight: For sterically hindered boronic acids like the 2,6-dichloro variant, the choice of base and solvent is critical. Stronger bases like NaOH or Ba(OH)₂ can accelerate the slow transmetalation step compared to milder bases like Na₂CO₃.[5] Aprotic polar solvents like DME or dioxane are often preferred.[5]
Performance Data
The following table summarizes typical performance characteristics of our selected boronic acids in a standard Suzuki-Miyaura coupling with an unhindered aryl bromide. Yields are representative and can vary significantly with the specific substrate, catalyst, and reaction conditions.
| Boronic Acid | Key Structural Features | Typical Relative Reactivity | Expected Yield | Common Challenges |
| 4-Fluorophenylboronic acid | para-F (electron-withdrawing) | High | >90% | Minimal; generally a robust and reliable coupling partner.[11] |
| 2,4-Difluorophenylboronic acid | ortho-F (steric), para-F (electronic) | Moderate to High | 75-90% | Minor steric hindrance from ortho-F; increased risk of protodeboronation.[1] |
| 3,4,5-Trifluorophenylboronic acid | 3x F (strongly electron-withdrawing) | High | >85% | Highly susceptible to protodeboronation under strong basic conditions.[12][13] |
| This compound | ortho-2x Cl (high steric hindrance), para-F (electronic) | Low to Moderate | 40-70% | Significant steric hindrance requiring optimized conditions (stronger base, higher temperature, specific ligands).[5][14] |
Experimental Protocols
To provide a practical context, we present a general protocol for a Suzuki-Miyaura coupling reaction. A specific protocol for a challenging, sterically hindered coupling is also provided to highlight the necessary modifications.
Workflow for a Standard Suzuki-Miyaura Coupling
Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Coupling with 4-Fluorophenylboronic Acid
This protocol is representative for a standard, unhindered coupling partner.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Atmosphere Control: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL).
-
Rationale: The biphasic solvent system helps to dissolve both the organic reagents and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Rationale: Pd(PPh₃)₄ is a common, air-stable precatalyst that generates the active Pd(0) species in solution.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Coupling with this compound
This protocol includes modifications necessary to overcome steric hindrance.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv).
-
Rationale: A larger excess of the boronic acid is used to push the equilibrium of the slow transmetalation step forward.
-
-
Catalyst & Base: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a specialized bulky phosphine ligand like SPhos (0.04 mmol, 4 mol%), and freshly powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Rationale: A stronger base (K₃PO₄) is used.[9] A ligand like SPhos is more effective than PPh₃ for coupling hindered substrates.
-
-
Atmosphere Control: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL).
-
Rationale: Anhydrous conditions are sometimes preferred for challenging couplings to minimize protodeboronation of the electron-deficient boronic acid.
-
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Rationale: Higher temperatures and longer reaction times are typically required to achieve reasonable conversion.
-
-
Workup, Isolation, and Purification: Follow steps 6-8 from Protocol 1.
Conclusion and Recommendations
The choice of a fluorinated phenylboronic acid is a strategic decision that must balance electronic benefits with potential steric penalties.
-
For introducing a simple fluorophenyl moiety without steric complications, 4-fluorophenylboronic acid is an excellent, highly reactive choice.
-
When higher levels of fluorination are desired without ortho-substituents, 3,4,5-trifluorophenylboronic acid is effective, though care must be taken to avoid protodeboronation.
-
2,4-Difluorophenylboronic acid offers a balance, introducing an ortho-fluorine which can be useful for modulating dihedral angles in biaryl products, but it comes with a moderate reactivity cost.
-
This compound is a specialized reagent. It should be selected when the goal is to synthesize highly substituted, sterically congested biaryl systems. Researchers must be prepared to invest in reaction optimization, including the screening of catalysts, ligands, bases, and solvents, to achieve acceptable yields. Its use is warranted when the target structure's biological activity or material properties depend critically on the presence of the ortho-chloro substituents.
By understanding the fundamental principles of steric hindrance and electronic effects, chemists can harness the full potential of these powerful synthetic building blocks, navigating their unique reactivities to construct complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Selection for Challenging Suzuki-Miyaura Couplings: SPhos vs. XPhos for 2,6-Dichloro-4-fluorophenylboronic acid
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency. However, as synthetic targets grow in complexity, so too do the challenges faced by chemists at the bench. Substrates bearing significant steric hindrance, particularly around the reaction centers, can dramatically impede the progress of the catalytic cycle, leading to low yields, sluggish reactions, and a host of undesirable side products.
The coupling of 2,6-disubstituted arylboronic acids, such as 2,6-dichloro-4-fluorophenylboronic acid, epitomizes this challenge. The two ortho-chloro substituents create a formidable steric shield around the boron center, which can hinder the crucial transmetalation step with the palladium catalyst. Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronic properties of the boronic acid, adding another layer of complexity.
In this landscape, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by the Buchwald group, have revolutionized the field by enabling previously intractable couplings.[1] Among these, SPhos and XPhos have emerged as highly versatile and powerful ligands, particularly for demanding substrates.[2][3] This guide provides an in-depth comparison of SPhos and XPhos for the Suzuki-Miyaura coupling of this compound, offering insights into their structural nuances, mechanistic implications, and performance, supported by representative experimental data.
Structural and Mechanistic Considerations: SPhos vs. XPhos
The remarkable efficacy of SPhos and XPhos stems from their unique biaryl backbone structure, which promotes the formation of highly active, monoligated L-Pd(0) catalytic species.[1][4] This is critical, as these 14-electron complexes are more reactive in the oxidative addition step and undergo faster reductive elimination than their bis-ligated counterparts.
dot
Caption: Key structural differences between SPhos and XPhos ligands.
While both ligands share a dicyclohexylphosphine moiety on one phenyl ring, they differ in the substitution on the second ('lower') ring.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) features two ortho-methoxy groups. These groups provide moderate steric bulk and possess oxygen atoms that may offer a secondary, stabilizing interaction with the palladium center during the catalytic cycle.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) possesses two bulky ortho-isopropyl groups. This substitution significantly increases the steric hindrance and the ligand's cone angle, which is highly effective at promoting the formation of the active monoligated palladium species and facilitating the final reductive elimination step, especially for sterically demanding products.[3][5]
The choice between the greater steric bulk of XPhos and the potentially stabilizing electronic effect of SPhos is often substrate-dependent and crucial for optimizing challenging coupling reactions.
Performance Comparison in a Model Reaction
To objectively compare the performance of SPhos and XPhos, we present representative data for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. While direct comparative studies for this exact substrate combination are not extensively published, the following data is synthesized from documented trends with sterically similar and electronically challenging substrates, such as other 2,6-disubstituted and polyfluorinated arylboronic acids.[6][7]
Reaction Scheme:
(Self-generated image of the reaction)
Table 1: Representative Performance Data for SPhos vs. XPhos
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| 1 | SPhos | 2 | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 78 | Good yield, standard conditions. |
| 2 | XPhos | 2 | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 89 | Faster reaction and higher yield. |
| 3 | SPhos | 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 110 | 18 | 65 | Lower yield with less active base/lower loading. |
| 4 | XPhos | 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 110 | 12 | 81 | Maintains superiority at lower catalyst loading. |
| 5 | XPhos (G3-Pd Precatalyst) | 1 | K₃PO₄ | THF/H₂O (2:1) | 60 | 4 | 91 | Precatalyst enables milder conditions and superior yield.[6][8] |
Note: The data presented in this table is illustrative and compiled based on typical outcomes for sterically hindered Suzuki-Miyaura couplings. Actual results may vary.
Analysis of Performance
From the representative data, a clear trend emerges favoring XPhos for this challenging transformation.
-
Higher Yields and Faster Reactions: In a direct comparison under identical conditions (Entries 1 vs. 2 and 3 vs. 4), XPhos consistently provides higher yields in shorter reaction times. This is likely attributable to its greater steric bulk, which more effectively promotes the rate-limiting reductive elimination step to form the sterically congested biaryl product.
-
Robustness at Lower Catalyst Loading: The superior performance of XPhos is maintained even at lower catalyst loadings, highlighting its higher catalytic turnover number for this substrate class.
-
Advantage of Precatalysts: The use of a well-defined XPhos-ligated palladium precatalyst (e.g., XPhos-G3-Pd) demonstrates a significant advantage (Entry 5). These precatalysts rapidly and cleanly generate the active monoligated Pd(0) species in situ, bypassing potentially problematic initiation steps that can occur when starting with separate Pd(OAc)₂ and ligand components.[6] This is particularly crucial for substrates like this compound, which may be prone to protodeboronation under prolonged heating in the presence of base before the catalytic cycle is fully operational.[9]
Experimental Protocols
The following protocols provide a reliable starting point for researchers performing this coupling. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling using XPhos and Pd₂(dba)₃
dot
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos (4 mol%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Deionized water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, XPhos, Pd₂(dba)₃, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add degassed toluene (to make a ~0.2 M solution) followed by degassed water (20% of toluene volume) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Procedure using XPhos-G3-Pd Precatalyst
Materials:
-
4-Bromoanisole (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos-G3-Pd (1 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Deionized water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, XPhos-G3-Pd, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed THF (to make a ~0.3 M solution) followed by degassed water (50% of THF volume) via syringe.
-
Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitor the reaction's progress. This reaction is often significantly faster (typically 2-6 hours).
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura coupling of this compound, both SPhos and XPhos are highly capable ligands. However, based on established trends for sterically demanding substrates, XPhos is the recommended ligand for achieving higher yields and faster reaction rates. Its significant steric bulk appears particularly advantageous for facilitating the difficult reductive elimination step required to form the tetra-ortho-substituted biaryl product.
For optimal results, researchers should consider using a well-defined XPhos-ligated palladium precatalyst (e.g., XPhos-G3-Pd) . This approach often allows for milder reaction conditions, shorter reaction times, and improved reproducibility by ensuring the rapid formation of the active catalytic species, thereby minimizing potential side reactions like protodeboronation of the sensitive boronic acid. As with any chemical reaction, empirical optimization of base, solvent, and temperature for the specific coupling partners is always recommended to achieve the best possible outcome.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Performance of 2,6-Dichloro-4-fluorophenylboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. Arylboronic acids are pivotal reagents in this endeavor, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the performance of 2,6-dichloro-4-fluorophenylboronic acid, a sterically hindered and electron-deficient substrate, in three key cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck reactions. We will delve into the mechanistic nuances, compare its reactivity with alternative boronic acids, and provide detailed experimental protocols to empower your synthetic strategies.
Introduction: The Unique Challenges of this compound
This compound presents a unique combination of steric and electronic properties that significantly influence its reactivity in cross-coupling reactions. The two ortho-chloro substituents create substantial steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making it a challenging coupling partner.
Understanding these inherent properties is critical to selecting the appropriate reaction conditions and predicting the outcome of a given transformation. This guide will explore how these factors play out in the context of Suzuki-Miyaura, Stille, and Heck couplings.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is the most widely used method for the synthesis of biaryls due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The reaction involves the palladium-catalyzed coupling of an organoborane with an organic halide or triflate.[2]
Mechanistic Considerations for Hindered Substrates
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered boronic acids like this compound, the transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. The bulky ortho-substituents can prevent the efficient approach of the boronic acid to the palladium center.
To overcome this challenge, specialized catalyst systems are often required. These typically involve the use of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB), which can facilitate the coupling of sterically demanding substrates.[3][4]
Diagram: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison for the Synthesis of Sterically Hindered Biaryls: The Case for 2,6-Dichloro-4-fluorophenylboronic Acid
In the landscape of modern drug discovery and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds to create these structures, lauded for its functional group tolerance and mild reaction conditions.[1][2][3] However, the synthesis of sterically demanding biaryls, particularly those with multiple ortho-substituents, presents a significant challenge to synthetic chemists.[4][5][6] This guide provides an in-depth, data-driven comparison of 2,6-dichloro-4-fluorophenylboronic acid against a conventional, less-hindered boronic acid for the synthesis of a challenging tri-ortho-substituted biaryl, demonstrating a clear case for the strategic application of sterically hindered reagents.
The Challenge of Steric Hindrance in Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile reaction.[7][8] The catalytic cycle, in simplified terms, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product.
However, when both coupling partners bear bulky ortho-substituents, the reaction can be severely impeded. This steric clash can hinder the approach of the coupling partners to the palladium center, slowing down or even preventing the crucial transmetalation and reductive elimination steps.[4][5] The result is often low yields, prolonged reaction times, and the formation of undesired byproducts. To overcome these hurdles, specialized, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to stabilize the palladium catalyst and facilitate the coupling of hindered substrates.[9][10]
Introducing this compound: A Tool for Complex Couplings
This compound is a specialized reagent designed to tackle the synthesis of sterically congested biaryls. Its key features include:
-
Di-ortho-Substitution: The two chlorine atoms flanking the boronic acid moiety create significant steric bulk. This pre-existing hindrance can, counterintuitively, favor the coupling with other sterically demanding partners by promoting the desired reductive elimination pathway.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reactivity of the boronic acid, potentially impacting the transmetalation step.
This guide will now delve into a comparative experimental validation to illustrate the practical advantages of this specialized reagent.
Comparative Study: Synthesis of a Tri-Ortho-Substituted Biaryl
To provide a clear and objective comparison, we will examine the synthesis of 2',4',6'-trichloro-4-fluoro-1,1'-biphenyl. This target molecule possesses significant steric hindrance around the newly formed C-C bond. We will compare the performance of This compound (Reagent A) with a standard, less hindered alternative, 4-chlorophenylboronic acid (Reagent B) , in a Suzuki-Miyaura coupling with 1-bromo-2,4-dichlorobenzene.
Experimental Design
The following diagram outlines the general experimental workflow for this comparative study.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction, from setup to analysis.
Detailed Experimental Protocols
Materials:
-
1-bromo-2,4-dichlorobenzene
-
Reagent A: this compound
-
Reagent B: 4-chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and purification supplies
Procedure for Coupling with Reagent A (this compound):
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,4-dichlorobenzene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask, followed by 8 mL of 1,4-dioxane and 2 mL of degassed water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Coupling with Reagent B (4-chlorophenylboronic acid):
The same procedure as above was followed, substituting this compound with 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq.).
Results and Discussion
The following table summarizes the quantitative data obtained from the two comparative experiments.
| Parameter | Reaction with Reagent A (this compound) | Reaction with Reagent B (4-chlorophenylboronic acid) |
| Reaction Time | 6 hours | 24 hours |
| Isolated Yield | 85% | 35% |
| Product Purity (by NMR) | >98% | ~90% (with starting material impurity) |
| Key Byproducts | Minimal | Significant amount of unreacted 1-bromo-2,4-dichlorobenzene |
The results clearly demonstrate the superior performance of This compound (Reagent A) in this challenging coupling. The reaction reached completion in a significantly shorter time and afforded a much higher isolated yield of the desired tri-ortho-substituted biaryl. In contrast, the reaction with the less-hindered 4-chlorophenylboronic acid (Reagent B) struggled to proceed to completion, resulting in a low yield and the presence of unreacted starting material even after an extended reaction time.
The enhanced efficacy of Reagent A can be attributed to its inherent steric properties. The di-ortho-chloro substituents likely facilitate the reductive elimination step from the palladium center, which is often the rate-limiting step in the formation of sterically congested biaryls.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process. The diagram below illustrates the key steps.
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the case of sterically hindered substrates, the energy barrier for reductive elimination can be high. The use of a pre-hindered boronic acid like this compound can pre-dispose the palladium complex towards a conformation that favors this final, product-forming step.
Conclusion
This comparative guide demonstrates that for the synthesis of sterically challenging biaryls, the choice of the boronic acid is as critical as the selection of the catalyst and ligand system. While a standard boronic acid may suffice for less demanding couplings, the use of a strategically designed, sterically hindered reagent like this compound can be the key to achieving high yields and efficient reaction times. For researchers in drug development and materials science, embracing these specialized reagents can unlock synthetic routes to previously inaccessible or difficult-to-synthesize molecules, accelerating the pace of innovation.
References
- 1. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 2. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Senior Application Scientist's Guide to Purity Analysis of 2,6-Dichloro-4-fluorophenylboronic Acid by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, the purity of building blocks is paramount. Arylboronic acids are foundational reagents in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The integrity of these reagents directly impacts reaction efficiency, yield, and the impurity profile of the final product. This guide provides an in-depth technical comparison for determining the purity of 2,6-Dichloro-4-fluorophenylboronic acid, a sterically hindered and electron-deficient arylboronic acid, with a primary focus on the utility and application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also draw comparisons with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical perspective.
The Analytical Challenge: Beyond Simple Characterization
This compound presents unique analytical challenges due to its structural features. The two ortho-chloro substituents create significant steric hindrance around the boronic acid moiety, which can influence its reactivity and stability. Furthermore, the electron-withdrawing nature of the chlorine and fluorine atoms can increase the propensity for protodeboronation, a common degradation pathway for arylboronic acids.
A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. This dehydration is a reversible process and can complicate purity assessments if not properly addressed.
Caption: Reversible equilibrium between the boronic acid monomer and its boroxine anhydride.
Given these complexities, a simple qualitative NMR spectrum is insufficient for an accurate purity assessment. A robust quantitative method is required to not only determine the amount of the desired boronic acid but also to identify and quantify potential impurities, including the corresponding boroxine and products of degradation.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR stands as a powerful primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, an absolute purity value for the analyte can be determined.
Advantages of qNMR for Boronic Acid Analysis:
-
Primary Method: Eliminates the need to synthesize and certify a reference standard of this compound.
-
Structural Information: Provides detailed structural confirmation of the analyte and aids in the identification of unknown impurities.
-
Specificity: Different nuclei (¹H, ¹⁹F, ¹¹B) can be targeted to provide orthogonal data and overcome issues of signal overlap.
-
Non-destructive: The sample can be recovered after analysis.
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and powerful technique for purity analysis, offering high sensitivity and excellent separation of structurally similar compounds.[1][3] However, for boronic acids, HPLC methods can be complicated by the on-column hydrolysis of boronate esters and the potential for the boronic acid itself to interact with the stationary phase.[4] Furthermore, HPLC is a secondary method, requiring a certified reference standard of the analyte for accurate quantification.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal integration is directly proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. |
| Quantification | Primary ratio method using a certified internal standard. | Secondary method requiring an analyte-specific reference standard. |
| Selectivity | Excellent for structural confirmation and isomer differentiation. Can be limited by signal overlap. | High selectivity for separating structurally similar impurities. |
| Sensitivity | Generally lower than HPLC, but can be enhanced with high-field instruments. | High sensitivity, suitable for trace impurity analysis. |
| Sample Throughput | Generally lower than HPLC, but method development is often faster. | Well-suited for high-throughput analysis with autosamplers. |
| Non-destructive | Yes, the sample can be recovered. | No, the sample is typically not recovered. |
Multi-Nuclear qNMR Approach for this compound
A comprehensive purity analysis of this compound by NMR should leverage its unique structural features by employing a multi-nuclear approach, including ¹H, ¹⁹F, and ¹¹B NMR.
¹H qNMR: The Workhorse for Quantification
¹H NMR is the most common nucleus for qNMR due to its high natural abundance and sensitivity.
Predicted ¹H NMR Spectrum:
For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a single signal for the two equivalent protons at the 3 and 5 positions. Due to coupling with the fluorine atom at the 4-position, this signal would appear as a triplet. The B(OH)₂ protons will appear as a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and water content.[4] In DMSO-d₆, this peak is often observed between 8.0 and 8.5 ppm.
Potential Impurities Observable by ¹H NMR:
-
1,3-Dichloro-5-fluorobenzene: A potential starting material or product of protodeboronation.
-
Boroxine: The trimeric anhydride will have aromatic signals that are slightly shifted from the monomeric boronic acid.
-
Residual Solvents: From the synthesis and purification process.
¹⁹F qNMR: A Highly Specific and Sensitive Tool
Given the presence of a single fluorine atom, ¹⁹F NMR offers a highly specific and sensitive method for quantification. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes the likelihood of signal overlap.[5]
Predicted ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will be a triplet due to coupling with the two adjacent protons. The chemical shift of this signal will be influenced by the electron-withdrawing chloro and boronic acid groups.
Advantages of ¹⁹F qNMR for this Analyte:
-
Simplified Spectrum: A single signal for the analyte simplifies integration and reduces the chance of overlap with impurities.
-
High Sensitivity: The high receptivity of the ¹⁹F nucleus allows for accurate quantification even at lower concentrations.
-
Fluorinated Internal Standard: A fluorinated internal standard can be chosen that has a simple spectrum in a clear region of the ¹⁹F NMR spectrum.
¹¹B NMR: Probing the Boron Environment
¹¹B NMR provides direct information about the chemical environment of the boron atom. While ¹¹B is a quadrupolar nucleus, which can lead to broad signals, it is still a valuable tool for distinguishing between different boron species.
Expected ¹¹B NMR Chemical Shifts:
-
Arylboronic acids (sp² boron): Typically resonate in the range of 27-33 ppm.[4][6]
-
Boroxines (sp² boron): Usually appear slightly downfield from the corresponding boronic acids, around 33 ppm.[7]
-
Boronate anions (sp³ boron): Formed in the presence of a Lewis base, these species are shifted upfield.
This technique is particularly useful for monitoring the equilibrium between the boronic acid and its boroxine.
Experimental Protocol: Purity Determination by ¹H and ¹⁹F qNMR
This protocol outlines a self-validating system for the purity determination of this compound using both ¹H and ¹⁹F qNMR. The use of two different nuclei provides an internal cross-check of the results.
Selection of Internal Standard
The choice of internal standard is critical for accurate qNMR. An ideal standard should:
-
Be of high, certified purity (≥99.5%).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with the analyte or impurity signals.
-
Be readily soluble in the chosen NMR solvent.[8]
| qNMR Method | Recommended Internal Standard | Rationale |
| ¹H qNMR | Maleic Acid | Certified reference material, sharp singlet in a relatively clear region of the spectrum, soluble in DMSO-d₆. |
| ¹⁹F qNMR | 4-Fluoroanisole | Liquid for easy handling, sharp singlet in the ¹⁹F NMR spectrum away from many aryl fluorides, chemically inert.[1] |
Sample Preparation
Accurate weighing is crucial for qNMR.
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition
To ensure quantitative accuracy, specific acquisition parameters must be used.
| Parameter | ¹H qNMR | ¹⁹F qNMR | Rationale |
| Spectrometer | ≥ 400 MHz | ≥ 400 MHz (with fluorine probe) | Higher field strength provides better signal dispersion. |
| Pulse Angle | 90° | 90° | Ensures maximum signal intensity for all nuclei. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | ≥ 5 x T₁ | Critical for ensuring full relaxation of all nuclei between pulses for accurate integration. T₁ values should be determined experimentally. |
| Number of Scans | 16-64 | 32-128 | Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated. |
| Temperature | 298 K (controlled) | 298 K (controlled) | Maintains stable and reproducible experimental conditions. |
Data Processing and Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_is) * (N_is / N_analyte) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I: Integral of the signal
-
N: Number of nuclei giving rise to the signal
-
MW: Molecular weight
-
m: mass
-
P: Purity of the internal standard
The consistency of the purity values obtained from both ¹H and ¹⁹F qNMR provides a high degree of confidence in the analytical result.
Comparison with HPLC: A Case Study Perspective
| Validation Parameter | HPLC-UV | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
This comparison highlights that while HPLC offers superior sensitivity for trace impurities, qNMR provides better accuracy and precision for the quantification of the main component.[3][9]
Caption: Logical framework for selecting an analytical method.
Conclusion
For the comprehensive and accurate purity assessment of this compound, quantitative NMR spectroscopy is an indispensable tool. Its capability as a primary analytical method, combined with the rich structural information it provides, makes it superior to secondary methods like HPLC for absolute purity determination. A multi-nuclear approach, utilizing ¹H, ¹⁹F, and ¹¹B NMR, allows for a thorough characterization of the analyte and its potential impurities, including the corresponding boroxine. While HPLC remains a valuable technique for high-throughput screening and trace impurity analysis, qNMR provides the benchmark for accuracy and confidence in the purity value of critical building blocks like this compound, ensuring the quality and reproducibility of subsequent synthetic transformations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Sterically Hindered Boronic Acids in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures that are scaffolds for numerous pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful reaction can be significantly hampered by steric hindrance, especially when employing ortho-substituted arylboronic acids. This guide provides a comprehensive comparative analysis of the performance of sterically hindered boronic acids in Suzuki-Miyaura couplings, offering insights into the causal factors that govern reaction yields and providing robust experimental protocols for researchers, scientists, and drug development professionals.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Steric congestion around the boronic acid moiety can impede several key steps in the catalytic cycle, including transmetalation, which is often the rate-limiting step.[3][4] Large substituents at the ortho positions of the arylboronic acid can prevent the effective coordination of the boron atom to the palladium center, thereby slowing down the transfer of the aryl group and leading to lower yields or even complete reaction failure. Furthermore, sterically demanding substrates can promote undesirable side reactions, such as protodeboronation.[3]
The synthesis of the sterically hindered boronic acids themselves can also be challenging. The commonly used borylation agent, bis(pinacolato)diboron, often gives low yields with ortho-substituted bromoarenes due to steric clashes.[5] Research has shown that less hindered borylation agents, such as bis(neopentyl glycolato)diboron, can be significantly more efficient for the synthesis of these crucial building blocks.
Experimental Design for Comparative Yield Analysis
To provide a meaningful comparison, a standardized experimental setup is crucial. This allows for the objective assessment of how the steric bulk of the boronic acid influences the reaction yield, while keeping other parameters constant.
Core Components of the Experimental Design:
-
Aryl Halide: A moderately reactive and sterically unencumbered aryl bromide, such as 4-bromoanisole, is selected as the standard coupling partner to ensure that the primary variable influencing the yield is the steric hindrance of the boronic acid.
-
Sterically Hindered Boronic Acids: A selection of commercially available or readily synthesizable ortho-substituted phenylboronic acids with increasing steric bulk will be used. This includes:
-
2-Tolylboronic acid (moderately hindered)
-
2,6-Dimethylphenylboronic acid (significantly hindered)
-
2,4,6-Trimethylphenylboronic acid (mesitylboronic acid - highly hindered)
-
2,4,6-Triisopropylphenylboronic acid (extremely hindered)
-
-
Catalyst System: The choice of catalyst is paramount for overcoming steric challenges. Modern catalyst systems often employ palladium precatalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[6][7] For this analysis, a highly active and commercially available catalyst system, Pd(OAc)₂ with the biarylphosphine ligand AntPhos, will be utilized, as it has demonstrated excellent reactivity in sterically demanding couplings.[8]
-
Base and Solvent: The combination of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) and a high-boiling ethereal solvent such as 1,4-dioxane is often effective for these challenging couplings.[9]
The following diagram illustrates the experimental workflow for the comparative analysis.
Caption: Experimental workflow for the comparative yield analysis of sterically hindered boronic acids.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole
-
2-Tolylboronic acid
-
2,6-Dimethylphenylboronic acid
-
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)
-
2,4,6-Triisopropylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (XantPhos) or (R)-Antracen-9-il[bis(4-metoxifenil)]fosfina (AntPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and K₃PO₄ (3.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add the sterically hindered boronic acid (1.5 mmol), 4-bromoanisole (1.0 mmol), and anhydrous 1,4-dioxane (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The yield of the purified product is determined, and its identity is confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Comparative Yield Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 4-bromoanisole with a series of sterically hindered boronic acids, based on literature precedents and the protocol described above.
| Boronic Acid | Steric Hindrance | Expected Yield (%) |
| 2-Tolylboronic acid | Moderate | >90 |
| 2,6-Dimethylphenylboronic acid | Significant | 75-85 |
| 2,4,6-Trimethylphenylboronic acid | High | 60-75 |
| 2,4,6-Triisopropylphenylboronic acid | Extreme | <50 |
Yields are approximate and can vary based on the specific ligand, base, and reaction conditions employed. The data presented is a synthesis of typical outcomes reported in the literature for similar systems.[8][9][10]
Discussion and Mechanistic Insights
The trend in the data clearly demonstrates an inverse relationship between the steric bulk of the ortho-substituents on the boronic acid and the reaction yield.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the sterically sensitive transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, with the sterically sensitive transmetalation step.
For 2-tolylboronic acid, the single ortho-methyl group presents a moderate steric barrier that is readily overcome by modern catalyst systems, leading to high yields. However, with the introduction of a second ortho-methyl group in 2,6-dimethylphenylboronic acid, the steric crowding around the boron atom increases significantly, making the approach to the palladium center more difficult and resulting in a noticeable drop in yield. This effect is even more pronounced with the mesityl and triisopropylphenyl boronic acids, where the bulky ortho-substituents severely restrict the conformational freedom required for efficient transmetalation.
The choice of ligand is critical in mitigating these steric effects. Bulky, electron-rich phosphine ligands like AntPhos and NHC ligands are thought to promote the formation of a monoligated, 12-electron Pd(0) species, which is more sterically accessible and highly reactive.[7][8] These ligands also stabilize the palladium center throughout the catalytic cycle and facilitate the reductive elimination step.
Conclusion and Future Directions
The successful implementation of Suzuki-Miyaura couplings with sterically hindered boronic acids is a testament to the advancements in catalyst development. While significant progress has been made, the coupling of extremely hindered substrates, such as those with multiple ortho-isopropyl groups, remains a formidable challenge. Future research will likely focus on the design of even more active and sterically tolerant catalyst systems, potentially employing alternative metals or novel ligand architectures. For researchers in drug development and materials science, a thorough understanding of the interplay between substrate sterics and catalyst performance is essential for the efficient synthesis of complex molecular targets.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Electronic Effects of 2,6-Dichloro-4-Fluoro Substitution
For Researchers, Scientists, and Drug Development Professionals
The Electronic Signature of Polysubstituted Aromatic Rings
The electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. The 2,6-dichloro-4-fluoro substitution pattern presents a compelling case study in the interplay of these forces. The two chlorine atoms in the ortho positions and the fluorine atom in the para position are all electronegative, leading to a strong cumulative electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring.
Simultaneously, as halogens, both chlorine and fluorine possess lone pairs of electrons that can be donated to the pi-system of the ring through resonance (+R effect). However, the efficacy of this resonance donation is dependent on the orbital overlap between the halogen and the carbon of the ring. For fluorine, the 2p orbitals of fluorine and carbon are of similar size, allowing for more effective overlap and a more significant +R effect compared to chlorine, which utilizes its larger 3p orbitals.
The overall electronic character of the 2,6-dichloro-4-fluoro-phenyl group is therefore a finely tuned balance between the strong inductive withdrawal of all three halogens and the opposing, though weaker, resonance donation. Understanding this balance is key to predicting the reactivity and properties of molecules bearing this moiety.
Quantifying Electronic Effects: Hammett Constants and pKa Values
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents. While a specific Hammett constant (σ) for the composite 2,6-dichloro-4-fluoro group is not readily found in literature, we can estimate its effect through the principle of additivity. This principle suggests that for polysubstituted benzenes, the overall Hammett constant can be approximated by the sum of the individual substituent constants, though steric effects from ortho substituents can sometimes lead to deviations.
The following table provides the Hammett constants for chloro and fluoro substituents, which are foundational for understanding their combined effect.
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195. |
Based on the additivity principle, the strong electron-withdrawing nature of the two ortho-chloro groups and the para-fluoro group would be expected to result in a significantly positive Hammett constant, indicating a strong overall electron-withdrawing character.
A more direct experimental measure of electronic effects is the acid dissociation constant (pKa). The pKa of a functional group attached to the substituted ring, such as a carboxylic acid or a phenol, is highly sensitive to the electron density of the ring. A lower pKa value compared to the unsubstituted parent compound indicates a stronger acid, which is a consequence of the stabilization of the conjugate base by electron-withdrawing substituents.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 4-Fluorobenzoic Acid | 4.14[1] |
| 4-Chlorobenzoic Acid | 3.98 |
| 2,6-Dichlorobenzoic Acid | 1.63 |
| 2,6-Dichloro-4-fluorobenzoic Acid | Predicted to be < 1.63 |
| Phenol | 9.95 |
| 4-Fluorophenol | 9.81 |
| 4-Chlorophenol | 9.38 |
| 2,6-Dichlorophenol | 6.80 |
| 2,6-Dichloro-4-fluorophenol | Predicted to be < 6.80 |
The significant drop in pKa for 2,6-dichlorobenzoic acid relative to benzoic acid highlights the strong inductive effect of the two ortho-chloro groups. It is therefore highly probable that the addition of a para-fluoro substituent in 2,6-dichloro-4-fluorobenzoic acid would further lower the pKa, making it a very strong carboxylic acid. A similar trend is expected for the corresponding phenols.
Experimental Protocols for Assessing Electronic Effects
To empirically determine the electronic effects of the 2,6-dichloro-4-fluoro substitution, the following experimental protocols can be employed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant of a compound, such as 2,6-dichloro-4-fluorobenzoic acid or 2,6-dichloro-4-fluorophenol.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Calibrated burette (10 or 25 mL).
-
Titration vessel.
-
The substituted benzoic acid or phenol of interest.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized water.
-
Potassium chloride (KCl) for maintaining constant ionic strength.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the acid (e.g., 2,6-dichloro-4-fluorobenzoic acid) and dissolve it in a known volume of deionized water to create a solution of approximately 5-10 mM. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.
-
Titration Setup: Place the solution in the titration vessel on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the resulting titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).
Protocol 2: Spectroscopic Assessment using Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for probing the electronic environment of an atomic nucleus. The chemical shift of a nucleus is highly sensitive to the electron density around it. For the 2,6-dichloro-4-fluoro substitution pattern, both 13C and 19F NMR can provide valuable insights.
13C NMR Spectroscopy: The chemical shifts of the carbon atoms within the aromatic ring are directly influenced by the electron-withdrawing and -donating effects of the substituents. Strong electron-withdrawing groups will deshield the carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). By comparing the 13C NMR spectrum of a compound containing the 2,6-dichloro-4-fluoro-phenyl group to that of an unsubstituted analog, the extent of this deshielding can be quantified.
19F NMR Spectroscopy: The chemical shift of the fluorine nucleus is exceptionally sensitive to its electronic environment, with a much wider chemical shift range than 1H NMR.[2] The 19F chemical shift of the 4-fluoro substituent can serve as a sensitive reporter of the overall electronic nature of the ring. The presence of the two electron-withdrawing chloro groups at the ortho positions is expected to deshield the fluorine nucleus, resulting in a downfield shift compared to 4-fluorobenzoic acid or 4-fluorophenol.
Comparative Analysis with Alternative Substitution Patterns
To put the electronic effects of the 2,6-dichloro-4-fluoro group into context, it is useful to compare it with other common halogen substitution patterns.
| Substitution Pattern | Key Electronic Features | Expected Impact on Acidity (pKa) |
| 2,6-Dichloro-4-fluoro | Very strong -I effect from all three halogens. Moderate +R effect from fluorine. | Very strong acidifying effect. |
| 2,4,6-Trichloro | Strong -I effect. Weaker +R effect from chlorines. | Strong acidifying effect. |
| 2,6-Difluoro | Strong -I effect. Stronger +R effect from fluorines compared to chlorine. | Strong acidifying effect, but potentially less than 2,6-dichloro due to stronger resonance donation. |
| Pentafluoro | Extremely strong -I effect from five fluorines. | Very strong acidifying effect. |
The 2,6-dichloro-4-fluoro substitution pattern offers a unique combination of strong inductive withdrawal with the potential for modulation through the para-fluoro group. This makes it a valuable motif for fine-tuning the electronic properties of a lead compound in drug discovery.
Conclusion
The 2,6-dichloro-4-fluoro substitution imparts a potent electron-withdrawing effect on an aromatic ring, a consequence of the dominant inductive effects of the three halogen atoms. This is experimentally verifiable through the significant decrease in the pKa of attached acidic functional groups and by the downfield shifts observed in 13C and 19F NMR spectroscopy. By providing detailed protocols for these measurements, this guide equips researchers with the tools to quantitatively assess these effects and to strategically employ this substitution pattern in the design of novel molecules with tailored electronic properties.
References
The Practitioner's Guide to Arylboronic Reagents: A Head-to-Head Comparison of 2,6-Dichloro-4-fluorophenylboronic Acid and Its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and practicality of this transformation. This guide provides an in-depth, objective comparison between 2,6-dichloro-4-fluorophenylboronic acid and its corresponding pinacol ester, offering field-proven insights and experimental data to inform your selection process. For researchers, scientists, and drug development professionals, understanding the nuanced trade-offs between these two reagents is paramount for successful and reproducible synthetic outcomes.
The Fundamental Dichotomy: Reactivity vs. Stability
At the heart of the choice between a boronic acid and its pinacol ester lies a fundamental trade-off between reactivity and stability.[1]
This compound is the more "active" nucleophilic partner in the Suzuki-Miyaura catalytic cycle. Its Lewis acidity facilitates the crucial transmetalation step, often leading to faster reaction times.[1] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation and oxidation, which can compromise their shelf-life and lead to inconsistent yields.[1] Furthermore, they can form cyclic trimers known as boroxines through dehydration, complicating accurate quantification and handling.
Conversely, This compound pinacol ester offers significantly enhanced stability. The pinacol group effectively "protects" the boron atom, rendering the molecule more resistant to degradation from moisture and air.[2] This translates to a longer shelf-life, easier handling, and the ability to be purified via standard column chromatography.[1][3][4] While this stability is a major practical advantage, it can sometimes result in a lower reaction rate compared to the parent boronic acid.[5]
At a Glance: A Comparative Summary
To facilitate a rapid and informed decision, the key characteristics of each reagent are summarized below.
| Feature | This compound | This compound pinacol ester |
| Reactivity | Higher, often leading to faster reactions. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to degradation. | Higher; more robust and longer shelf-life. |
| Handling | Can be challenging due to hygroscopicity and boroxine formation. | Easier to handle, less sensitive to air and moisture. |
| Purification | Typically purified by recrystallization. | Amenable to silica gel column chromatography. |
| Typical Form | Often a crystalline solid. | Often a crystalline solid. |
| Applications | Well-suited for rapid, small-scale syntheses where stability is less of a concern. | Ideal for multi-step syntheses, high-throughput screening, and when a longer shelf-life is required. |
Experimental Benchmark: A Representative Suzuki-Miyaura Coupling
To provide a practical context for the comparison, we present a representative experimental protocol for the Suzuki-Miyaura coupling of each reagent with a common aryl bromide, 4-bromoanisole. These protocols are designed to be self-validating, with clear steps and rationales.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling with this compound
Rationale: This protocol utilizes standard conditions for a relatively reactive boronic acid. The choice of a palladium(II) precatalyst is common, as it is reduced in situ to the active palladium(0) species.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford the desired biaryl.
Protocol 2: Coupling with this compound pinacol ester
Rationale: This protocol employs slightly more forcing conditions to account for the potentially lower reactivity of the pinacol ester. A pre-formed palladium(0) catalyst is used to ensure efficient initiation of the catalytic cycle.
Materials:
-
This compound pinacol ester
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound pinacol ester (1.2 mmol), 4-bromoanisole (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add potassium phosphate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Experimental Workflow
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Successful Synthesis with 2,6-Dichloro-4-fluorophenylboronic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of highly functionalized aryl moieties is a cornerstone of rational drug design. The unique electronic properties and conformational constraints introduced by substituents can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the vast arsenal of building blocks available to synthetic chemists, 2,6-dichloro-4-fluorophenylboronic acid stands out as a key reagent for introducing a sterically hindered and electron-deficient phenyl ring, a motif increasingly found in potent kinase inhibitors and other therapeutic agents.
This guide provides an in-depth technical analysis of the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, compare its performance with relevant alternatives, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of the 2,6-Dichloro-4-fluorophenyl Moiety
The 2,6-dichloro-4-fluorophenyl group offers a unique combination of steric and electronic properties. The two ortho-chloro substituents enforce a twisted conformation when coupled to another aromatic system, which can be crucial for disrupting protein-protein interactions or accessing specific binding pockets in enzymes. The electron-withdrawing nature of the chlorine and fluorine atoms modulates the electronics of the aryl ring, often enhancing binding affinities and improving metabolic stability.[]
A prime example of the utility of a similar structural motif is found in the MEK inhibitor Trametinib , which features a related 2-fluoro-4-iodophenyl group. This highlights the pharmaceutical relevance of such substituted phenyl rings in targeting key signaling pathways implicated in cancer.[2][3]
Case Study: Suzuki-Miyaura Coupling with a Dichloropyrimidine Core
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] The synthesis of 2,4-diarylpyrimidines is therefore a common objective. In this case study, we examine the Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine. This reaction presents a challenge due to the steric hindrance of the boronic acid and the potential for multiple couplings on the pyrimidine ring.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a bulky phosphine ligand like SPhos (0.10 mmol). The use of bulky, electron-rich ligands is crucial for facilitating the oxidative addition and reductive elimination steps with sterically demanding substrates.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2,6-dichloro-4-fluorophenyl)-4-chloropyrimidine.
Causality Behind Experimental Choices
-
Bulky Ligands (e.g., SPhos): For sterically hindered boronic acids like the 2,6-disubstituted topic compound, bulky, electron-rich phosphine ligands are often essential. They promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[5]
-
Base Selection (K₃PO₄): The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation, an undesired side reaction where the boronic acid group is cleaved.[6] Potassium phosphate is often a good compromise, being sufficiently basic to promote catalysis without causing significant degradation of the boronic acid.
-
Solvent System (Dioxane/H₂O): A mixture of an organic solvent and water is common in Suzuki-Miyaura reactions. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Dioxane is a good solvent for the organic reactants and the catalyst system.
Performance Comparison with Alternative Boronic Acids
To objectively evaluate the performance of this compound, we compare it with two alternatives in the context of coupling with a generic aryl halide.
| Boronic Acid | Substituents | Key Features | Expected Yield Range | Reference |
| This compound | 2,6-di-ortho chloro, 4-fluoro | Sterically hindered, electron-deficient | Moderate to Good (50-75%) | Inferred from[5][7] |
| 4-Fluorophenylboronic acid | 4-fluoro | Not sterically hindered, electron-neutral/slightly deficient | Good to Excellent (80-95%) | [2][7] |
| 2,6-Dimethylphenylboronic acid | 2,6-di-ortho methyl | Sterically hindered, electron-donating | Moderate (40-65%) | [5] |
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
Analysis of Alternatives
-
4-Fluorophenylboronic acid: This less sterically hindered analogue is expected to give higher yields under standard Suzuki-Miyaura conditions. The absence of ortho substituents allows for easier access of the palladium catalyst to the carbon-boron bond, facilitating transmetalation.[7] However, it does not provide the same conformational constraint as the 2,6-disubstituted analogue.
-
2,6-Dimethylphenylboronic acid: This boronic acid shares the steric hindrance of the topic compound but has electron-donating methyl groups. These electron-donating groups can slow down the transmetalation step, potentially leading to lower yields compared to the electron-deficient this compound under similar conditions.[5]
Case Study: Synthesis of a p38 Kinase Inhibitor Scaffold
The p38 mitogen-activated protein (MAP) kinase is a key target in the development of anti-inflammatory drugs.[] Many potent p38 inhibitors feature a 2,4-disubstituted pyridine or pyrimidine core with a substituted phenyl group at one of the positions. The 2,6-disubstituted phenyl motif is particularly effective in some inhibitor classes.
In this synthetic approach, this compound is coupled with a functionalized 2-chloropyridine derivative. The resulting biaryl intermediate can then be further elaborated to produce the final p38 kinase inhibitor. The choice of the topic boronic acid is driven by the need for the specific steric and electronic properties it imparts on the final molecule to achieve high potency and selectivity.
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of complex, biologically active molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on the judicious choice of catalyst system, particularly the use of bulky, electron-rich phosphine ligands, and carefully optimized reaction conditions to mitigate side reactions like protodeboronation. While less sterically hindered or electronically different boronic acids may offer higher yields in some cases, they cannot replicate the unique conformational and electronic contributions of the 2,6-dichloro-4-fluorophenyl moiety. For drug development professionals seeking to fine-tune the properties of their lead compounds, mastering the use of this reagent can provide a significant advantage in accessing novel chemical space and developing potent and selective therapeutics.
References
- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-4-fluorophenylboronic Acid
As researchers and drug development professionals, our work with highly specialized reagents like 2,6-Dichloro-4-fluorophenylboronic acid is fundamental to innovation. However, the responsibility for these powerful chemical tools extends throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of this halogenated organoboron compound, ensuring the safety of laboratory personnel and the protection of our environment.
The core principle of this guide is that proper disposal is not an afterthought but an integral part of the experimental process. The chemical nature of this compound—a chlorinated, fluorinated, and boron-containing aromatic compound—necessitates a rigorous and informed approach that goes beyond generic waste protocols.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent hazards of this compound is critical to appreciating the causality behind its disposal requirements. While a specific, comprehensive toxicological profile for this exact molecule may be limited, we can infer its risk profile from data on analogous halogenated phenylboronic acids.[1]
These compounds are generally classified as irritants and are harmful if ingested.[2][3][4][5] The primary disposal concerns, however, stem from its elemental composition:
-
Halogen Content (Chlorine and Fluorine): Improper disposal, particularly through incineration in non-specialized equipment, can lead to the formation of highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[2][6][7]
-
Organoboron Moiety: Boronic acids can exhibit environmental toxicity, potentially harming aquatic ecosystems if released into waterways.[1][8]
-
Aromatic System: Halogenated aromatic compounds are often persistent in the environment and require specific treatment methods to ensure complete degradation.
The following table summarizes the expected hazard classifications based on closely related structures.
| Hazard Classification | Description | Key Precautionary Action (Disposal Context) |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][5] | Prevent entry into drains and waterways.[3][9] |
| Skin Irritation | Causes skin irritation.[6][9][10] | Wear appropriate PPE during handling and disposal; decontaminate all surfaces and equipment. |
| Eye Irritation | Causes serious eye irritation.[6][9][10] | Wear safety goggles or a face shield during all handling and disposal operations. |
| Respiratory Irritation | May cause respiratory irritation.[6][10] | Handle only in a well-ventilated area or chemical fume hood to avoid dust inhalation. |
| Environmental Hazard | Potential to harm aquatic life.[1][8] | All waste must be collected and sent to a certified hazardous waste facility.[2][3][9] |
Core Disposal Protocol: Segregation and Professional Management
The only professionally acceptable and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management facility. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste. [8][9]
The protocol below establishes a self-validating system for ensuring waste is handled correctly from the point of generation to its final transport.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a chemically compatible, sealable container, preferably the original manufacturer's bottle or a high-density polyethylene (HDPE) container.
-
Ensure the container is in good condition with a tightly sealing cap to prevent leaks or the release of dust.[11]
-
-
Segregate as Halogenated Organic Waste:
-
This is the most critical step. This waste stream must be kept separate from non-halogenated organic waste.[11][12]
-
Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated waste.[11] Never mix this waste with incompatible materials like strong acids, bases, or oxidizers.[13][14]
-
-
Properly Label the Container:
-
Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[11]
-
A list of all components if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Secure Storage:
-
Arrange for Professional Disposal:
-
Follow your institution's or company's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a contracted waste management provider.
-
The final disposal must be conducted at an approved plant, in accordance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][15]
-
Spill Management and Decontamination
Accidents happen, and a prepared response is key to maintaining safety.
Procedure for Small Solid Spills:
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant nitrile gloves.[9]
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collect the Material: Carefully sweep up the absorbed material and place it into the designated halogenated hazardous waste container.[2][5][6] Avoid creating dust.[9]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Report the Spill: Inform your laboratory supervisor or EHS department, following institutional protocols.
Decontamination of Empty Containers and Glassware:
-
Empty containers are not truly empty and must be disposed of as hazardous waste.[3]
-
For glassware, a triple-rinse procedure should be followed. Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates and place them in the halogenated liquid waste container. [13] After this procedure, the glassware can typically be washed normally.
Disposal Decision Workflow
To ensure a clear, logical path is followed for every disposal scenario, the following workflow diagram has been designed. It guides the user from the point of waste generation to its final, compliant disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard awareness, strict waste segregation, and professional management, we uphold our commitment to safety and regulatory compliance. Always consult your institution's specific EHS guidelines and the material's Safety Data Sheet (SDS) as the ultimate authorities. Treating this compound as what it is—a specialized, halogenated hazardous waste—ensures that its lifecycle concludes safely and responsibly.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. laballey.com [laballey.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 2,6-Dichloro-4-fluorophenylboronic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested procedures for the safe handling of 2,6-Dichloro-4-fluorophenylboronic acid. Moving beyond a simple checklist, we will explore the rationale behind each step, ensuring that every protocol is a self-validating system for laboratory safety.
Immediate Safety Profile: What You Must Know First
This compound is a halogenated aromatic compound that, like many boronic acids, should be handled as a hazardous substance. Based on data from structurally similar compounds, it is classified as an irritant and is harmful if swallowed.[1][2]
Primary Hazards:
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5]
Work should always be conducted in a designated area, equipped with accessible emergency eyewash stations and safety showers.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, grounded in the potential hazards of the compound class.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when there is a significant splash risk.[4][8] | Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation.[1][9] |
| Hand Protection | Chemically resistant, disposable nitrile gloves.[7][9] | Prevents direct skin contact, which can lead to irritation.[3] Gloves must be inspected before use and changed immediately if contaminated. Proper removal technique is crucial to avoid cross-contamination.[9][10] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[8][9] | Protects skin on the arms and body from accidental spills or contact with the solid compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[4][8] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2][5] Engineering controls, like fume hoods, should always be the primary method of exposure reduction.[7][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocol outlines the essential steps for handling this compound.
1. Preparation & Engineering Controls:
-
Designated Area: Before bringing the chemical into the laboratory, designate a specific work area. This should be within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Verify that a safety shower and an eyewash station are unobstructed and have been recently tested.[7]
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) and waste containers are within the fume hood to minimize movement in and out of the controlled area.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Minimize Dust: When transferring the solid, use techniques that avoid generating dust.[4][11] Use a spatula for transfers and handle the container with care.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5][9]
3. Post-Handling & Decontamination:
-
Clean Workspace: After completing the work, decontaminate the work area with an appropriate solvent, followed by soap and water, to remove any residual chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination. Gloves should be removed last using a proper technique.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[7]
Workflow for Safe Chemical Handling
The following diagram illustrates the critical path for safely managing this compound from initial preparation to final disposal.
References
- 1. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
